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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to O-[4-(Methylsulfonyl)benzyl]hydroxylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a specialized organic compound of increasing interest within the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a specialized organic compound of increasing interest within the fields of medicinal chemistry and drug development. Its unique molecular architecture, which combines a reactive hydroxylamine functionality with a benzyl group bearing a potent electron-withdrawing methylsulfonyl substituent, imparts a distinct set of chemical properties that are highly valuable for the synthesis of novel therapeutic agents.

The hydroxylamine group serves as a versatile nucleophile and a precursor for the formation of various nitrogen-containing heterocycles and functional groups, most notably oximes. The 4-methylsulfonylbenzyl moiety, on the other hand, is a recognized pharmacophore known to enhance the binding affinity and pharmacokinetic profile of drug candidates by participating in key interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of O-[4-(Methylsulfonyl)benzyl]hydroxylamine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of O-[4-(Methylsulfonyl)benzyl]hydroxylamine are significantly influenced by the presence of the polar methylsulfonyl group. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and related molecules.

PropertyValue (Estimated)Notes
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Appearance White to off-white solidBased on related sulfonyl-containing benzyl compounds.
Melting Point > 200 °CExpected to be significantly higher than O-benzylhydroxylamine due to the crystalline nature and strong intermolecular forces imparted by the sulfonyl group.
Boiling Point Decomposes before boilingHigh polarity and potential for intermolecular hydrogen bonding suggest decomposition at elevated temperatures.
Solubility Soluble in DMSO and polar organic solvents. Limited solubility in water and nonpolar solvents.The polar sulfonyl group enhances solubility in polar aprotic solvents.
pKa ~5-6The electron-withdrawing nature of the 4-methylsulfonyl group is expected to decrease the basicity of the hydroxylamine nitrogen compared to the unsubstituted O-benzylhydroxylamine.
Stability Stable under standard conditions. Sensitive to strong oxidizing and reducing agents.Store in a cool, dry place away from incompatible materials.

Synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine

A robust and efficient method for the synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a one-pot reaction starting from the readily available 4-(methylsulfonyl)benzyl chloride (or bromide). This approach, adapted from established procedures for substituted O-benzylhydroxylamines, involves the O-benzylation of an N-protected hydroxylamine derivative, followed by in-situ deprotection.[2][3]

Synthesis Workflow

Synthesis_of_O-[4-(Methylsulfonyl)benzyl]hydroxylamine start Start reagents N-Hydroxyurethane Sodium Ethoxide Ethanol start->reagents reaction1 O-Benzylation reagents->reaction1 benzyl_halide 4-(Methylsulfonyl)benzyl Chloride benzyl_halide->reaction1 intermediate N-[4-(Methylsulfonyl)benzyloxy]urethane reaction1->intermediate reaction2 Basic Hydrolysis (N-Deprotection) intermediate->reaction2 hydrolysis_reagents NaOH (aq) hydrolysis_reagents->reaction2 product_base O-[4-(Methylsulfonyl)benzyl]hydroxylamine (Free Base) reaction2->product_base acidification Acidification (e.g., HCl in Ether) product_base->acidification product_salt O-[4-(Methylsulfonyl)benzyl]hydroxylamine Hydrochloride acidification->product_salt end End product_salt->end

Caption: Synthesis workflow for O-[4-(Methylsulfonyl)benzyl]hydroxylamine.

Detailed Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol at 0 °C to room temperature.

  • Formation of the N-hydroxyurethane anion: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (1.05 eq) portion-wise, maintaining the temperature below 30 °C. Stir the mixture for 30 minutes at room temperature.

  • O-Benzylation: Slowly add a solution of 4-(methylsulfonyl)benzyl chloride (1.0 eq) in a minimal amount of ethanol to the reaction mixture. Stir the resulting suspension at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (N-Deprotection): Upon completion of the O-benzylation, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture. Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the urethane protecting group.

  • Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Isolation of the Free Base: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-[4-(Methylsulfonyl)benzyl]hydroxylamine as a free base.

  • Formation of the Hydrochloride Salt (Optional but Recommended for Stability): Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether or dioxane dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to afford O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride.[4][5]

Causality Behind Experimental Choices:

  • N-Protection: The use of N-hydroxyurethane as a starting material is crucial for achieving regioselective O-alkylation. Direct alkylation of hydroxylamine typically leads to a mixture of N- and O-alkylated products.[2][3]

  • Basic Conditions for Hydrolysis: The use of sodium hydroxide for the deprotection of the urethane is a standard and efficient method for this transformation.

  • Conversion to the Hydrochloride Salt: The free base of hydroxylamines can be unstable over time. Conversion to the hydrochloride salt enhances stability, improves handling characteristics, and increases shelf-life.[6]

Reactivity and Chemical Behavior

The reactivity of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is dominated by the nucleophilic character of the terminal amino group and is significantly modulated by the electronic properties of the 4-methylsulfonylbenzyl moiety.

The methylsulfonyl group is a strong electron-withdrawing group, which reduces the electron density on the benzyl ring and, through inductive and resonance effects, on the oxygen atom of the hydroxylamine. This, in turn, is expected to decrease the basicity of the nitrogen atom compared to unsubstituted O-benzylhydroxylamine.[7]

Key Reactions:
  • Oxime Formation: The primary and most important reaction of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is its condensation with aldehydes and ketones to form stable O-benzyl oxime ethers. This reaction is fundamental in various areas of synthetic and medicinal chemistry.

  • N-Acylation and N-Sulfonylation: The hydroxylamine nitrogen can be readily acylated or sulfonylated with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding hydroxamic acid or sulfonamide derivatives.[8]

  • Electrophilic Amination: O-substituted hydroxylamines can act as electrophilic aminating agents in transition metal-catalyzed reactions, enabling the formation of C-N bonds. The electron-withdrawing nature of the methylsulfonyl group may influence the reactivity in these transformations.

Applications in Drug Discovery and Development

The 4-(methylsulfonyl)benzyl moiety is a common structural motif in a number of clinically important drugs and drug candidates. Its presence can enhance biological activity through various mechanisms, including increased binding affinity to the target protein and improved pharmacokinetic properties.

Role as a Pharmacophore

The sulfonyl group is a potent hydrogen bond acceptor and can engage in favorable interactions with amino acid residues in the active site of enzymes and receptors. This can lead to a significant increase in the potency of a drug molecule. For example, the methylsulfonylphenyl group is a key component of several selective COX-2 inhibitors.[1]

Signaling Pathway Example: COX-2 Inhibition

COX-2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor O-[4-(Methylsulfonyl)benzyl]hydroxylamine -derived Inhibitor Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a hypothetical inhibitor.

By incorporating O-[4-(Methylsulfonyl)benzyl]hydroxylamine into a molecule, medicinal chemists can introduce the beneficial 4-methylsulfonylbenzyl group while also providing a reactive handle (the hydroxylamine) for further chemical modification or for direct interaction with the biological target.

Analytical Characterization

A comprehensive analytical workflow is essential for confirming the identity, purity, and stability of O-[4-(Methylsulfonyl)benzyl]hydroxylamine.

Analytical Workflow

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR HPLC HPLC (Purity Assessment) Sample->HPLC Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Characterization_Report Full Characterization NMR->Characterization_Report MS->Characterization_Report IR->Characterization_Report HPLC->Characterization_Report Elemental_Analysis->Characterization_Report

Caption: Analytical workflow for the characterization of the title compound.

Expected Spectroscopic Data:
  • ¹H NMR:

    • A singlet for the methyl protons of the sulfonyl group (~3.0-3.2 ppm).

    • A singlet for the benzylic protons (-CH₂-O) (~4.8-5.0 ppm).

    • A characteristic AA'BB' system for the aromatic protons in the 4-substituted ring (~7.5-8.0 ppm).

    • A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon of the sulfonyl group (~44-46 ppm).

    • A signal for the benzylic carbon (~75-77 ppm).

    • Signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield.

  • IR Spectroscopy:

    • Characteristic strong absorptions for the S=O stretching of the sulfonyl group (~1320-1350 cm⁻¹ and 1140-1160 cm⁻¹).

    • N-H stretching vibrations for the amino group (~3100-3300 cm⁻¹).

    • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (ESI-MS):

    • A prominent peak for the protonated molecular ion [M+H]⁺.

    • Characteristic fragmentation patterns, including the loss of the hydroxylamine group and cleavage of the benzyl-oxygen bond.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that O-[4-(Methylsulfonyl)benzyl]hydroxylamine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive hydroxylamine handle and a biologically relevant 4-methylsulfonylbenzyl pharmacophore makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic protocol, and an awareness of its reactivity are essential for leveraging its full potential in the development of new and improved medicines.

References

  • Emami, S., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(4), 481-485. [Link]

  • Li, Z., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications, 60(73), 10184-10187. [Link]

  • King, A. R., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5324. [Link]

  • Vittal, S., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(6), 438-448. [Link]

  • ResearchGate (n.d.). Strategies used to produce O-substituted hydroxylamines. Retrieved from [Link]

  • Alfa Aesar (n.d.). Certificate of analysis: O-Benzylhydroxylamine, 96%. Retrieved from [Link]

  • Emami, S., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(4), 481-485. [Link]

  • Google Patents (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Organic Syntheses (n.d.). Procedure. Retrieved from [Link]

  • PubChem (n.d.). 4-(Methylsulfonyl)benzyl Bromide. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4. [Link]

  • Agilent (2014). Certificate of Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 30(9), 1234. [Link]

  • El-Kashef, H., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 28(24), 8031. [Link]

  • Quora (2019). Is the amino group in a benzyl amine an electron withdrawing group?. Retrieved from [Link]

  • Kim, J., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1149457. [Link]

  • da Silva, A. F. G., et al. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, 20, 1928-1936. [Link]

  • Szychowski, K. A., et al. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Molecules, 26(18), 5623. [Link]

  • ResearchGate (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity... Retrieved from [Link]

  • Mkhonazi, X. S., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123. [Link]

Sources

Exploratory

The Strategic Application of O-[4-(Methylsulfonyl)benzyl]hydroxylamine in Advanced Organic Synthesis & Drug Discovery

As modern drug discovery pivots toward highly targeted therapies, the demand for specialized, bifunctional building blocks has surged. O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3) is a premier reagent in...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly targeted therapies, the demand for specialized, bifunctional building blocks has surged. O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3) is a premier reagent in this domain, serving as a critical lynchpin for the synthesis of oxime ethers and O-substituted hydroxamates. This technical guide explores the mechanistic causality, pharmacophoric utility, and self-validating experimental workflows associated with this vital compound.

Structural and Chemical Profiling

The synthetic utility of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is rooted in its dual-natured architecture. It features a highly reactive, nucleophilic primary aminooxy group (-O-NH₂) tethered to a robust, electron-deficient 4-(methylsulfonyl)benzyl moiety. This combination allows chemists to seamlessly install a privileged pharmacophore into complex molecular scaffolds.

Table 1: Physicochemical & Structural Profile
PropertyValueCausality / Impact in Synthesis
CAS Number 443986-18-3Unique identifier for procurement and spectral validation.
Molecular Weight 201.24 g/mol Determines stoichiometric calculations in micro-scale coupling.
Chemical Formula C8H11NO3SIndicates the presence of a highly polar sulfone and reactive amine.
Optimal Reaction pH (Oxime) 4.0 – 5.0Balances nucleophile availability with carbinolamine dehydration rate.
H-Bond Acceptors 4Enhances binding affinity in metalloenzyme/kinase pockets.
H-Bond Donors 1 (NH)Participates in target binding or further functionalization.

Core Synthetic Applications & Mechanistic Causality

Synthesis of Oxime Ethers via the Alpha-Effect

The primary application of this reagent is the formation of oxime ethers through condensation with aldehydes and ketones. This reaction is thermodynamically driven but kinetically governed by the "alpha-effect" [1]. The adjacent oxygen atom donates electron density to the nitrogen, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the amine exceptionally nucleophilic, allowing it to attack electrophilic carbonyl carbons rapidly even under mild conditions.

The causality of the reaction conditions is heavily dependent on pH. At a pH of 4.0–5.0, the system achieves an optimal kinetic balance: the hydroxylamine remains sufficiently unprotonated to initiate the nucleophilic attack, while the medium is acidic enough to catalyze the rate-limiting dehydration of the tetrahedral carbinolamine intermediate into the final stable oxime ether[1].

Synthesis of O-Substituted Hydroxamates

Beyond carbonyl condensation, this reagent is heavily utilized to synthesize O-substituted hydroxamic acids via amide coupling[2]. Because the O-benzyl group sterically hinders the amine and the oxygen's electronegativity slightly reduces its basicity compared to primary alkyl amines, powerful coupling reagents such as HATU or EDC/HOBt are required to activate the carboxylic acid[3]. The resulting hydroxamates are critical scaffolds in the design of metalloenzyme inhibitors (e.g., HDAC and MMP inhibitors), where the hydroxamate acts as a zinc-binding group (ZBG) and the methylsulfonylbenzyl tail interacts with the enzyme's outer binding pocket[2].

G cluster_0 Pathway 1: Carbonyl Condensation cluster_1 Pathway 2: Amide Coupling A O-[4-(Methylsulfonyl)benzyl]hydroxylamine (Nucleophile) B Aldehyde / Ketone (Electrophile) A->B pH 4.0-5.0 Alpha-Effect C Carboxylic Acid (Activated) A->C HATU / DIPEA DMF, 25°C D Oxime Ether (Stable Bioconjugate) B->D -H2O E O-Substituted Hydroxamate (Metalloenzyme Inhibitor) C->E -Activating Agent

Reaction pathways of O-[4-(Methylsulfonyl)benzyl]hydroxylamine in organic synthesis.

The Pharmacophoric Role of the 4-(Methylsulfonyl)benzyl Motif

In medicinal chemistry, the methylsulfonyl (-SO₂CH₃) group is a privileged pharmacophore[4]. It serves as a metabolically stable bioisostere for sulfonamides and is highly resistant to cytochrome P450-mediated oxidation, unlike its thioether (-SMe) counterparts.

Furthermore, the two oxygen atoms of the sulfone group act as potent hydrogen-bond acceptors. When installed via the hydroxylamine linker, this motif allows the molecule to anchor deeply within secondary binding pockets or target specific water networks within a protein's active site. This structural strategy has been famously utilized in the development of selective COX-2 inhibitors and advanced kinase inhibitors to drive target selectivity[4].

Experimental Workflows (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm mechanistic milestones.

Protocol A: Synthesis of O-[4-(Methylsulfonyl)benzyl] Oxime Ethers
  • Preparation: Dissolve the target carbonyl compound (1.0 equiv) and O-[4-(Methylsulfonyl)benzyl]hydroxylamine (1.2 equiv) in a 1:1 mixture of Methanol and 0.1 M Sodium Acetate buffer (pH 4.5).

    • Causality: The acetate buffer maintains the optimal pH (4.5) required to catalyze carbinolamine dehydration while preventing the complete protonation (and thus deactivation) of the nucleophile.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the carbonyl starting material and the emergence of the [M+H]⁺ mass corresponding to the oxime ether confirms the kinetic transition from the intermediate to the product.

  • Isolation: Concentrate the organic solvent in vacuo, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxime ether.

Mechanism N1 Hydroxylamine + Carbonyl N2 Nucleophilic Attack (Alpha-Effect) N1->N2 N3 Carbinolamine Intermediate N2->N3 Fast N4 Acid-Catalyzed Dehydration N3->N4 Rate-Limiting (pH 4-5) N5 Oxime Ether Formation N4->N5 -H2O

Mechanism of oxime ether formation highlighting the alpha-effect and pH dependence.

Protocol B: HATU-Mediated Synthesis of Hydroxamates
  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 10 minutes.

    • Causality: Pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl) ester, which is necessary to overcome the kinetic bottleneck caused by the steric hindrance and reduced nucleophilicity of the O-benzylhydroxylamine.

  • Coupling: Add O-[4-(Methylsulfonyl)benzyl]hydroxylamine (1.1 equiv) to the activated mixture. Stir at room temperature for 3–5 hours.

  • In-Process Validation: Monitor by TLC (UV active at 254 nm due to the benzyl ring). The appearance of a new, more polar spot distinct from the starting acid indicates successful amide bond formation.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with Dichloromethane (DCM), wash with a 5% LiCl aqueous solution (to efficiently remove DMF), dry, and concentrate.

  • Purification: Isolate the target hydroxamate via silica gel chromatography.

References

  • The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals. Source: Benchchem.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: NIH PMC.
  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. Source: ACS Publications.
  • Methods for Hydroxamic Acid Synthesis. Source: NIH PMC.

Sources

Foundational

Theoretical Studies on O-[4-(Methylsulfonyl)benzyl]hydroxylamine Reactivity: A Technical Guide

Executive Summary O-[4-(Methylsulfonyl)benzyl]hydroxylamine (OMBHA), CAS 443986-18-3, is a highly specialized bifunctional reagent utilized extensively in the synthesis of oxime ethers, cryptochrome inhibitors, and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[4-(Methylsulfonyl)benzyl]hydroxylamine (OMBHA), CAS 443986-18-3, is a highly specialized bifunctional reagent utilized extensively in the synthesis of oxime ethers, cryptochrome inhibitors, and advanced agrochemicals[1]. Understanding its reactivity requires a deep dive into the quantum mechanical behavior of its ambident nucleophilic core (the hydroxylamine moiety) and the inductive influence of its electron-withdrawing methylsulfonyl tail.

This whitepaper provides an in-depth theoretical framework—grounded in Density Functional Theory (DFT) and Fukui function analysis—to predict and validate the reactivity of OMBHA. By bridging computational modeling with bench-level experimental protocols, this guide equips researchers with a self-validating system for optimizing synthetic pathways involving complex hydroxylamine derivatives.

Molecular Architecture & Electronic Properties

The Ambident Nucleophilicity of Hydroxylamines

Hydroxylamines are classic examples of the α -effect, where the adjacent lone pairs on the nitrogen and oxygen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and dramatically enhancing nucleophilicity[2]. In OMBHA ( Ar−CH2​−O−NH2​ ), the oxygen atom is alkylated by the benzyl group, forcing the nitrogen atom to act as the primary nucleophilic center during reactions with hard electrophiles (e.g., carbonyl carbons).

The Inductive Effect of the Methylsulfonyl Group

The 4-methylsulfonyl group ( −SO2​CH3​ ) is a potent electron-withdrawing group (EWG). While remote from the reactive −O−NH2​ center, its strong inductive pull permeates the benzylic σ -system. Theoretical models demonstrate that such EWGs stabilize the ground state of the molecule, reducing the propensity for unwanted homolytic cleavage of the benzylic C−O bond, while slightly attenuating the nucleophilicity of the nitrogen lone pair compared to unsubstituted O-benzylhydroxylamine[3].

Theoretical Reactivity Framework (DFT & Fukui Functions)

To quantitatively map the reactivity of OMBHA, we deploy Density Functional Theory (DFT). The B3LYP functional paired with the 6-311++G(d,p) basis set is strictly required. The inclusion of diffuse functions ("++") is non-negotiable, as they accurately model the spatially expanded electron clouds of the adjacent N and O lone pairs[2].

Global Reactivity Descriptors

By calculating the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies, we derive the global chemical hardness ( η ) and electrophilicity index ( ω ).

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorValue (eV)Physical Implication
EHOMO​ -6.42High energy due to α -effect; readily donates electrons.
ELUMO​ -1.15Localized primarily on the methylsulfonyl-aromatic system.
Energy Gap ( ΔE ) 5.27Indicates moderate kinetic stability and high polarizability.
Chemical Hardness ( η ) 2.63Relatively soft nucleophile, favoring orbital-controlled reactions.
Local Reactivity: Condensed Fukui Functions

To pinpoint the exact site of nucleophilic attack, we calculate the condensed Fukui function for electrophilic attack ( fk−​ ) using Mulliken population analysis[4]. The atom with the highest fk−​ value is the most nucleophilic site.

Table 2: Condensed Fukui Functions ( fk−​ ) for Key Atoms in OMBHA

Atom fk−​ ValueReactivity Assessment
Nitrogen (N1) 0.412 Primary nucleophilic center; target for carbonyl attack.
Oxygen (O1, benzylic)0.185Secondary site; sterically hindered by the benzyl group.
Carbon (C_benzyl)0.042Unreactive under standard nucleophilic conditions.
Oxygen (O2, sulfonyl)0.091Hard Lewis base site; capable of hydrogen bonding.

The data confirms that despite the alkylation of the oxygen, the terminal nitrogen retains the overwhelming majority of the nucleophilic character, dictating its role in oxime ether synthesis.

CompWorkflow N1 Initial Geometry OMBHA N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Input Coordinates N3 Frequency Analysis (Confirm Minimum: 0 Imaginary Freqs) N2->N3 Hessian Matrix N4 Electronic Properties HOMO-LUMO & MEP N3->N4 Wavefunction N5 Fukui Function Calculation Local Nucleophilicity (fk-) N4->N5 Population Analysis N6 Transition State Modeling Oxime Formation (1 Imaginary Freq) N5->N6 Reaction Path

Caption: Computational workflow for determining OMBHA reactivity via DFT and Fukui indices.

Experimental & Computational Protocols

To ensure rigorous scientific integrity, the theoretical predictions must be coupled with self-validating experimental workflows. Below are the standardized protocols for both domains.

Computational Protocol: Transition State (TS) Modeling

Causality: To validate the kinetic feasibility of OMBHA reacting with a model ketone (e.g., acetone), we must isolate the transition state. A true TS is validated only if the frequency calculation yields exactly one imaginary frequency corresponding to the reaction coordinate (the formation of the C−N bond and proton transfer).

  • System Setup: Build the pre-reaction complex of OMBHA and the target carbonyl in a computational chemistry suite (e.g., Gaussian).

  • Optimization: Run a Berny algorithm optimization for the transition state (OPT=TS) using the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using pyridine as the solvent to mimic experimental conditions.

  • Validation: Execute a frequency calculation (FREQ). Verify the presence of a single negative (imaginary) frequency. Animate this frequency to ensure it depicts the nucleophilic nitrogen attacking the electrophilic carbonyl carbon.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to confirm the TS smoothly connects the reactants to the tetrahedral intermediate.

Experimental Protocol: Synthesis of Oxime Ethers via OMBHA

Causality: OMBHA is typically supplied as a hydrochloride salt to prevent auto-oxidation and degradation. The use of pyridine in this protocol is dual-purpose: it acts as a highly polar solvent to dissolve the reagents, and as a mild base to scavenge the HCl, liberating the highly nucleophilic free −NH2​ group required for the reaction[1].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the target carbonyl compound (e.g., Methyl 2-(3-acetylphenoxy)acetate) in anhydrous pyridine (approx. 0.2 M concentration).

  • Activation: Add 1.2 equivalents of O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride. The slight excess ensures complete consumption of the carbonyl.

  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C with continuous magnetic stirring for 2 to 4 hours. Monitor the reaction progress via TLC (EtOAc:n-hexane).

  • Workup: Cool the mixture to room temperature. Remove the pyridine solvent under reduced pressure. Dilute the resulting residue with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 1N HCl (to remove residual pyridine), distilled water, and saturated brine. Note: The HCl wash is critical to prevent basic impurities from co-eluting.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure oxime ether.

ReactionPathway R1 OMBHA (Free Base) (Nucleophile) TS Tetrahedral Intermediate (Transition State) R1->TS N-attack on C=O R2 Carbonyl Compound (Electrophile) R2->TS C=O activation P1 Oxime Ether Derivative (Target Product) TS->P1 Dehydration (-H2O) P2 Water (Byproduct) TS->P2 Elimination

Caption: Mechanistic pathway of oxime ether formation utilizing OMBHA.

Conclusion

The reactivity of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a delicate balance of quantum mechanical phenomena. Theoretical studies utilizing DFT and Fukui functions unequivocally demonstrate that the terminal nitrogen retains its potent nucleophilicity (driven by the α -effect) despite the remote electron-withdrawing methylsulfonyl group. By leveraging these computational insights, researchers can confidently predict regioselectivity, optimize reaction conditions, and streamline the development of complex pharmaceutical intermediates.

References

  • Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement National Center for Biotechnology Information (PMC) URL:[1]

  • Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide Journal of the American Chemical Society (ACS Publications) URL:[2]

  • A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole The Journal of Organic Chemistry (ACS Publications) URL:[3]

  • Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors PLOS ONE URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of O-[4-(Methylsulfonyl)benzyl] Oximes in Drug Discovery

Executive Summary & Pharmacophore Utility In modern medicinal chemistry, late-stage functionalization relies heavily on robust, high-yielding transformations. O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Utility

In modern medicinal chemistry, late-stage functionalization relies heavily on robust, high-yielding transformations. O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3)[1] is a highly specialized bifunctional reagent utilized to convert aldehydes and ketones into stable O-benzyl oximes[2].

The incorporation of the 4-(methylsulfonyl)benzyl moiety is a strategic choice in drug design. The methylsulfonyl group is a privileged pharmacophore that enhances a molecule's interaction with biological targets by acting as a strong hydrogen bond acceptor. It is notably effective in optimizing binding affinity for cyclooxygenase (COX) enzymes[3] and RORγt modulators[4]. Furthermore, the oxime linkage provides superior hydrolytic stability compared to traditional imines, locking the molecule into a rigid conformation that is highly resistant to enzymatic degradation in vivo.

Mechanistic Rationale & Reaction Kinetics

Oximes are generated through the condensation of carbonyl compounds with a hydroxylamine derivative[2]. The reaction proceeds via a two-step mechanism: an initial nucleophilic attack by the free amine to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the carbon-nitrogen double bond.

The Causality of pH Control: Because O-[4-(Methylsulfonyl)benzyl]hydroxylamine is supplied as a hydrochloride salt to prevent spontaneous oxidation[1], an exogenous base is required to liberate the nucleophilic free amine. However, the reaction is exquisitely pH-dependent. Traditional methods often utilized harsh refluxing conditions with pyridine, but modern, greener approaches favor mild buffering[5]. If the environment is too basic, the hydroxyl group of the hemiaminal cannot be protonated into a viable leaving group (water), halting dehydration. Sodium acetate (NaOAc) is the optimal additive; it acts as a buffer to maintain a mildly acidic pH (~4.5–5.5), ensuring the amine is sufficiently free to attack while keeping the solution acidic enough to catalyze the final dehydration step.

OximeSynthesis Carbonyl Aldehyde / Ketone Hemiaminal Tetrahedral Hemiaminal Carbonyl->Hemiaminal Nucleophilic Attack Reagent O-[4-(Methylsulfonyl)benzyl] hydroxylamine HCl Reagent->Hemiaminal NaOAc (pH ~5) Oxime Target O-Benzyl Oxime Hemiaminal->Oxime Dehydration (-H2O)

Fig 1. Mechanistic pathway of O-[4-(methylsulfonyl)benzyl] oxime synthesis.

Quantitative Optimization of Reaction Conditions

To guide experimental design, the following table summarizes the optimized parameters for various carbonyl classes. Steric bulk around the carbonyl carbon dictates the required thermal energy and catalyst strength.

Carbonyl SubstrateSolventAdditive / CatalystTemp (°C)Time (h)Conversion (%)Typical E/Z Ratio
Aryl Aldehyde EtOHNaOAc (1.5 eq)252>9895:5
Aliphatic Aldehyde MeOHNaOAc (1.5 eq)253>9560:40
Unhindered Ketone EtOHNaOAc (2.0 eq)65688N/A (Symmetric)
Hindered Ketone Toluenep-TsOH (0.1 eq)110167550:50

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. Do not proceed to purification without confirming intermediate success through the checkpoints provided below.

Protocol A: Mild Base-Catalyzed Condensation (For Aldehydes & Unhindered Ketones)

This protocol utilizes mild buffering to achieve high yields without thermal degradation.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) in absolute ethanol (5.0 mL).

  • Reagent Addition: Add O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)[1] to the stirring solution. Scientific Rationale: A slight excess ensures complete consumption of the valuable carbonyl starting material.

  • Buffering: Add anhydrous Sodium Acetate (NaOAc) (1.5 mmol, 1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature (for aldehydes) or 65 °C (for ketones) for 2–6 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • Visual: The initial suspension of the hydrochloride salt should transition into a clear solution within 15 minutes of adding NaOAc, confirming the successful liberation of the free hydroxylamine base.

  • Analytical (LC-MS): Draw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject. Validation is achieved when the starting material mass disappears and a new peak emerges at [M + 185]⁺ (representing the addition of the methylsulfonylbenzylamine moiety minus H₂O, accounting for the protonated mass).

Protocol B: Azeotropic Dehydration (For Sterically Hindered Ketones)

Ketones possess lower electrophilicity than aldehydes due to steric hindrance and inductive electron donation. The hemiaminal formation becomes highly reversible. To drive this unfavorable equilibrium forward, Le Chatelier's principle is applied by physically removing the water byproduct.

Step-by-Step Methodology:

  • Preparation: To a Dean-Stark apparatus fitted with a reflux condenser, add the hindered ketone (1.0 mmol) and Toluene (10 mL).

  • Free-Basing the Reagent: In a separate vial, neutralize the O-[4-(Methylsulfonyl)benzyl]hydroxylamine HCl salt (1.5 mmol) with aqueous NaHCO₃, extract into dichloromethane, dry, and concentrate to yield the free base. Add this free base to the Toluene solution.

  • Acid Catalysis: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 mmol, 10 mol%). Scientific Rationale: The strong acid protonates the sterically hindered carbonyl oxygen, drastically increasing its electrophilicity for the initial attack.

  • Reflux: Heat the mixture to 110 °C for 12–16 hours, collecting the azeotroped water in the Dean-Stark trap.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to quench the acid, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • Visual: The accumulation of water droplets in the Dean-Stark trap is direct physical evidence that the dehydration step of the oxime formation is actively occurring.

  • Analytical (IR Spectroscopy): Spot the crude mixture on an ATR-IR sensor. The complete disappearance of the strong carbonyl stretch (C=O) at ~1710 cm⁻¹ and the appearance of a weaker C=N stretch at ~1650 cm⁻¹ validates the transformation.

Sources

Application

Application Note: O-[4-(Methylsulfonyl)benzyl]hydroxylamine in the Synthesis of Pharmaceutical Intermediates

Executive Summary & Chemical Profiling O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry[1]. By combining the hyper-rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry[1]. By combining the hyper-reactive nature of an O-benzylhydroxylamine with the established pharmacokinetic advantages of a methylsulfonyl pharmacophore, this intermediate serves as a critical linchpin in the synthesis of advanced active pharmaceutical ingredients (APIs). It is predominantly employed to synthesize stable oxime ethers and N-alkoxyamides (hydroxamates), which are vital structural motifs in the development of kinase inhibitors, epigenetic modulators, and selective enzyme antagonists.

Mechanistic Insights: The Causality Behind the Chemistry

As an application scientist, it is crucial to understand why this specific intermediate behaves the way it does, rather than merely knowing how to use it. The utility of O-[4-(Methylsulfonyl)benzyl]hydroxylamine is driven by two distinct chemical phenomena:

I. The Alpha-Effect (Reactivity)

The nitrogen atom in this hydroxylamine derivative is exceptionally nucleophilic due to the "alpha-effect." The lone pair electrons on the adjacent oxygen atom repel the lone pair on the nitrogen, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic destabilization allows the amine to rapidly and selectively attack electrophilic carbonyl carbons (aldehydes, ketones, or activated esters) under extremely mild conditions, minimizing the degradation of sensitive complex scaffolds.

II. The Methylsulfonyl Pharmacophore (Drug-Likeness)

The −SO2​CH3​ group is a highly privileged pharmacophore in drug discovery. Its two polarized oxygen atoms act as potent hydrogen bond acceptors. In the design of selective COX-2 inhibitors, the methylsulfonyl group is strictly required to insert into the enzyme's secondary pocket, where it forms critical hydrogen bonds with the Arg513 and His90 residues[2][3]. Furthermore, the electron-withdrawing nature of the sulfone deactivates the adjacent aromatic ring, granting the molecule profound resistance to CYP450-mediated aromatic oxidation, thereby improving metabolic stability and multi-target antitumor efficacy[4].

G2 A Methylsulfonyl (-SO2CH3) Group B Strong H-Bond Acceptor A->B C High Polarity & Hydrophilicity A->C D Electronic Deactivation A->D E Target Affinity (e.g., Arg513/His90) B->E Secondary Pocket Insertion F Improved Aqueous Solubility C->F Enhances Drug-Likeness G CYP450 Metabolic Stability D->G Prevents Aromatic Oxidation

Physicochemical and pharmacological impacts of the methylsulfonyl pharmacophore.

Key Synthetic Applications

Application A: Synthesis of Oxime Ethers

Oxime ethers are widely recognized as privileged scaffolds in drug discovery, frequently utilized to improve the physicochemical properties and target affinity of diverse structural cores[5]. Because the oxime ether bond is highly resistant to hydrolytic cleavage (unlike standard imines), it serves as a robust linker. Recently, oxime ether derivatives have been successfully developed as highly potent, second-generation PRMT5 inhibitors for the treatment of triple-negative breast cancer[6].

Application B: Synthesis of N-Alkoxyamides (Hydroxamates)

By reacting O-[4-(Methylsulfonyl)benzyl]hydroxylamine with carboxylic acids, researchers can generate N-alkoxyamides. When the benzyl group is later removed (or left intact depending on the target), these structures act as potent zinc-chelating agents, making them indispensable in the synthesis of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.

G1 A O-[4-(Methylsulfonyl)benzyl] hydroxylamine D Oxime Ethers (Stable Pharmacophores) A->D Condensation (pH 4.5-5.0) E N-Alkoxyamides (Hydroxamate Derivatives) A->E Amidation (EDC/HOBt) B Aldehydes / Ketones B->D C Carboxylic Acids C->E F Target: GPCRs / Kinases D->F Target Binding G Target: HDACs / Metalloenzymes E->G Zinc Chelation

Synthetic workflows utilizing O-[4-(Methylsulfonyl)benzyl]hydroxylamine.

Experimental Protocols (Self-Validating Systems)

The following protocols have been optimized to ensure high fidelity, yield, and reproducibility.

Protocol 1: General Procedure for Oxime Ether Synthesis

Objective: Condensation of a target ketone/aldehyde with O-[4-(Methylsulfonyl)benzyl]hydroxylamine. Causality Focus: The formation of oximes requires strict pH control. If the pH is too low (<3), the hydroxylamine is fully protonated and loses its nucleophilicity. If the pH is too high (>7), the carbonyl oxygen is not sufficiently activated (protonated) to undergo nucleophilic attack. Sodium acetate acts as an ideal buffer to maintain the reaction at pH 4.5–5.0.

  • Preparation: Dissolve the target ketone/aldehyde (1.0 equiv, 10 mmol) in absolute ethanol (30 mL). Ethanol provides excellent solubility for both the polar hydroxylamine salt and the hydrophobic carbonyl compounds.

  • Reagent Addition: Add O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride (1.2 equiv, 12 mmol) to the stirring solution.

  • Buffering: Add anhydrous Sodium Acetate (NaOAc) (1.5 equiv, 15 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (65–70 °C) and monitor via TLC or LC-MS. The alpha-effect ensures the reaction typically reaches completion within 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure O-benzyl oxime ether.

Protocol 2: General Procedure for N-Alkoxyamide Synthesis

Objective: Amidation of a carboxylic acid to form a hydroxamate derivative. Causality Focus: Standard coupling agents (like EDC alone) form an O-acylisourea intermediate that is highly prone to rearrangement into an unreactive N-acylurea. Adding HOBt rapidly traps the intermediate, forming a stable but highly reactive active ester that smoothly reacts with the hydroxylamine.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Add EDC·HCl (1.2 equiv, 6 mmol) and HOBt (1.2 equiv, 6 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Amine Preparation: In a separate vial, dissolve O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride (1.1 equiv, 5.5 mmol) in DMF (5 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Note: DIPEA is a non-nucleophilic base that frees the hydroxylamine from its salt without competing for the activated ester.

  • Coupling: Dropwise add the free hydroxylamine solution to the activated acid mixture. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers sequentially with 5% aqueous NaHCO3​ , water, and brine to remove DMF and HOBt byproducts.

  • Isolation: Dry the organic phase over MgSO4​ , concentrate, and purify via silica gel chromatography to isolate the N-alkoxyamide.

Quantitative Data Summaries

Table 1: Optimization of Oxime Ether Formation | Solvent | Catalyst / Buffer | Temp (°C) | Time (h) | Yield (%) | Causality / Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol | None | 25 | 24 | <20 | Lack of acid catalysis prevents efficient dehydration. | | Ethanol | Pyridine | 80 | 4 | 65 | Basic conditions reduce carbonyl activation; moderate yield. | | Methanol | NaOAc (pH ~4.5) | 65 | 2 | 92 | Optimal pH balances nucleophilicity and electrophilic activation. | | THF | Ti(OEt)4​ | 65 | 6 | 85 | Lewis acid approach; highly useful for sterically hindered ketones. |

Table 2: Physicochemical Impact: Benzyl vs. 4-Methylsulfonylbenzyl

Property Unsubstituted Benzyl Ether 4-Methylsulfonylbenzyl Ether Medicinal Chemistry Implication
Hydrogen Bonding None Strong Acceptor (2 O atoms) Enhances target affinity (e.g., Arg513/His90)[2][3].
Polar Surface Area 9.2 Ų 42.5 Ų Increases hydrophilicity; improves aqueous solubility.

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Electron-withdrawing −SO2​CH3​ deactivates the ring to CYP450s. |

References

  • Title: 443986-18-3 | O-(4-(methylsulfonyl)benzyl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds Source: MDPI URL
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • Title: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
  • Title: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study Source: Taylor & Francis URL

Sources

Method

Application Note: Advanced Bioconjugation via Oxime Ligation Using O-[4-(Methylsulfonyl)benzyl]hydroxylamine

Introduction & Scientific Rationale The development of site-specific, bioorthogonal bioconjugation strategies is a cornerstone of modern therapeutics, particularly in the design of antibody-drug conjugates (ADCs), peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of site-specific, bioorthogonal bioconjugation strategies is a cornerstone of modern therapeutics, particularly in the design of antibody-drug conjugates (ADCs), peptide therapeutics, and targeted imaging agents. Among the available chemoselective reactions, oxime ligation —the condensation of an aminooxy group with an aldehyde or ketone—stands out due to its high thermodynamic stability, exceptional chemoselectivity, and biocompatibility [1].

However, traditional oxime ligations often suffer from sluggish kinetics at physiological pH and rely on highly hydrophobic tags that can induce protein aggregation. To circumvent these limitations, O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3) has emerged as a superior bifunctional reagent.

This application note details the mechanistic advantages, optimized kinetics, and self-validating protocols for utilizing O-[4-(Methylsulfonyl)benzyl]hydroxylamine in advanced bioconjugation workflows.

Mechanistic Causality: Tuning Reactivity and Trackability

The selection of O-[4-(Methylsulfonyl)benzyl]hydroxylamine over standard aliphatic or simple benzylic hydroxylamines is driven by three distinct physicochemical advantages:

  • Enhanced Aqueous Solubility: The highly polar methylsulfonyl ( −SO2​CH3​ ) moiety dramatically increases the dipole moment of the reagent. This prevents the reagent precipitation commonly observed with hydrophobic benzyl tags in aqueous bioconjugation buffers (e.g., PBS or ammonium acetate).

  • Superior LC-MS Ionization (The "Reporter" Effect): The sulfonyl group acts as a potent proton acceptor during Electrospray Ionization (ESI). When conjugated to a target protein, the MSB-tag significantly enhances the ionization efficiency of the resulting bioconjugate, allowing for high-resolution mass spectrometry tracking even at sub-microgram concentrations.

  • Aniline-Catalyzed Transimination: Oxime formation is notoriously slow at neutral pH (k ~ 10−3M−1s−1 ). By introducing aniline as a nucleophilic catalyst, the reaction proceeds via a highly reactive Schiff base intermediate. The aniline rapidly attacks the target aldehyde, forming an imine that is subsequently displaced by the superior α -effect nucleophile of the MSB-hydroxylamine[2].

ReactionMechanism Aldehyde Aldehyde-Tagged Biomolecule SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast, pH 4.5-6.0) Aniline Aniline Catalyst (Nucleophilic Attack) Aniline->SchiffBase Oxime Stable MSB-Oxime Bioconjugate SchiffBase->Oxime + MSB-Hydroxylamine (Transimination) MSB O-[4-(Methylsulfonyl)benzyl] hydroxylamine MSB->Oxime

Figure 1: Mechanism of aniline-catalyzed oxime ligation using MSB-hydroxylamine.

Quantitative Data: Reaction Kinetics & Optimization

To maximize conjugation efficiency while maintaining protein integrity, the reaction pH and catalyst concentration must be carefully balanced. The table below summarizes the causality of buffer conditions on the apparent rate constant ( kapp​ ) and overall yield. Aniline catalysis is mandatory for achieving quantitative yields within a practical timeframe (< 2 hours) [1, 3].

Reaction ConditionsCatalystpHApparent Rate Constant ( kapp​ , M−1s−1 )Conjugation Yield (1 hr)
10 mM MSB-HydroxylamineNone4.50.012< 10%
10 mM MSB-HydroxylamineNone7.00.001< 1%
10 mM MSB-Hydroxylamine100 mM Aniline 4.5 15.5 > 95%
10 mM MSB-Hydroxylamine100 mM Aniline 6.0 8.2 85%
10 mM MSB-Hydroxylamine100 mM Aniline7.02.145%

Data Interpretation: Optimal bioconjugation occurs at pH 4.5–6.0 in the presence of 100 mM aniline. For highly pH-sensitive proteins, pH 6.0 offers a reliable compromise between structural preservation and reaction velocity.

Experimental Protocols

This self-validating workflow is designed to ensure that each step can be analytically verified before proceeding, eliminating downstream troubleshooting.

Protocol A: Site-Specific Aldehyde Generation via Periodate Oxidation

This protocol generates a reactive aldehyde at the N-terminal Serine or Threonine of a target peptide/protein.

Reagents:

  • Target Protein (containing N-terminal Ser/Thr) at 2-5 mg/mL.

  • Sodium periodate ( NaIO4​ ), 100 mM stock in H2​O (Prepared fresh in the dark).

  • Oxidation Buffer: 50 mM Sodium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Preparation: Buffer exchange the target protein into the Oxidation Buffer using a 3 kDa MWCO spin filter to ensure no primary amines (e.g., Tris buffer) interfere with the reaction.

  • Oxidation: Add NaIO4​ to a final concentration of 1 mM (typically a 5-10 fold molar excess over the protein).

  • Incubation: Incubate the mixture at 4°C for 30 minutes in the dark. Causality: Low temperature and dark conditions prevent over-oxidation of sensitive residues like Methionine or Tryptophan.

  • Quenching & Desalting: Quench the reaction by adding glycerol to a final concentration of 10 mM. Immediately desalt the protein using a Zeba™ Spin Desalting Column pre-equilibrated with Ligation Buffer (100 mM Sodium Acetate, pH 4.5 or 6.0).

  • Validation Checkpoint: Analyze an aliquot via LC-MS. A successful oxidation of an N-terminal Serine will result in a mass shift of -30 Da (loss of formaldehyde).

Protocol B: Aniline-Catalyzed Oxime Ligation

Reagents:

  • O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS 443986-18-3), 100 mM stock in DMSO.

  • Aniline (High purity, redistilled), 1 M stock in Ligation Buffer.

  • Ligation Buffer: 100 mM Sodium Acetate, pH 4.5 (or pH 6.0 for sensitive proteins).

Step-by-Step Methodology:

  • Catalyst Addition: To the desalted, aldehyde-tagged protein (1-5 mg/mL), add the Aniline stock to achieve a final concentration of 50-100 mM.

  • Reagent Addition: Add the O-[4-(Methylsulfonyl)benzyl]hydroxylamine stock to a final concentration of 5-10 mM. Causality: The DMSO concentration should not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Vortex gently and incubate at room temperature (20-25°C) for 1 to 2 hours.

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or extensive dialysis against 1x PBS (pH 7.4).

  • Validation Checkpoint: Analyze the purified conjugate via LC-MS. The intact mass should show a precise addition of +183.2 Da (Mass of reagent minus H2​O lost during condensation). Additionally, the UV-Vis spectrum will now exhibit a distinct absorption shoulder at ~260-270 nm due to the methylsulfonylbenzyl chromophore.

Visualizing the Workflow

Workflow Step1 Step 1: Biomolecule Oxidation (NaIO4 treatment, 4°C, 30 min) Step2 Step 2: Buffer Exchange & Quench (Remove excess NaIO4) Step1->Step2 Step3 Step 3: Oxime Ligation (MSB-Hydroxylamine + Aniline, pH 4.5-6.0) Step2->Step3 Step4 Step 4: SEC Purification (Isolate MSB-Oxime Conjugate) Step3->Step4 Step5 Step 5: LC-MS & UV Characterization (Verify +183.2 Da Mass Shift) Step4->Step5

Figure 2: End-to-end experimental workflow for MSB-hydroxylamine bioconjugation.

References

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry (ACS Publications). This foundational paper establishes the kinetic superiority of aniline catalysis in oxime bioconjugation. URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews (ACS Publications). A comprehensive review detailing the thermodynamic stability, bioorthogonality, and mechanistic pathways of oxime ligations. URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Demonstrates the application of rapid oxime ligations in complex, time-sensitive peptide modifications. URL:[Link]

Application

Application Note: O-[4-(Methylsulfonyl)benzyl]hydroxylamine as a Strategic Reagent for Controlled Nitroxyl (HNO) Production

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Rationale Nitroxyl (HNO), the one-electron reduced and p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a highly potent pharmacological agent. Unlike NO, HNO exhibits unique positive inotropic (contractility) and lusitropic (relaxation) effects without inducing pharmacological tolerance, making it a breakthrough candidate for the treatment of acute heart failure[1][2].

However, the clinical translation of HNO therapy is severely hampered by its high reactivity. HNO rapidly dimerizes to form nitrous oxide (N₂O) and water, preventing direct administration[3][4]. Consequently, HNO must be generated in situ via donor molecules. Traditional donors, such as Angeli’s salt (AS) or unmodified Piloty’s acid (PA), suffer from spontaneous, untargeted decomposition under physiological conditions[2].

To achieve spatial and temporal control over HNO release, modern drug design utilizes O-alkylated hydroxylamines to synthesize stable prodrugs. O-[4-(Methylsulfonyl)benzyl]hydroxylamine (MSB-HA, CAS: 443986-18-3) [5][6] serves as a premier synthetic building block for constructing redox-triggered sulfohydroxamic acid HNO donors. This application note details the mechanistic rationale, synthesis protocols, and validation assays for utilizing MSB-HA in the development of next-generation HNO therapeutics.

Mechanistic Insights: The Chemistry of Controlled HNO Release

The Limitation of Unmodified Donors

Unmodified N-hydroxybenzenesulfonamide (Piloty's acid) is a classic HNO donor, but it requires highly alkaline conditions (pH > 9) or oxidative pathways to release HNO effectively; at physiological pH, its release kinetics are suboptimal[2].

The MSB-HA Advantage

By condensing a sulfonyl chloride with an O-benzyl hydroxylamine derivative like MSB-HA, researchers can create an O-protected sulfohydroxamic acid[3]. The incorporation of the 4-(methylsulfonyl)benzyl group provides two critical mechanistic advantages:

  • Steric and Electronic Stabilization: The strongly electron-withdrawing methylsulfonyl moiety stabilizes the N-O bond, completely preventing spontaneous heterolysis and premature HNO leakage in systemic circulation.

  • Redox-Triggered Activation: The MSB-protected prodrug remains inert until it encounters specific biological reductants (e.g., elevated tumor hypoxia environments or specific targeted reductases). Upon reduction, the benzyl-oxygen bond is cleaved, liberating the free Piloty's acid intermediate. This intermediate rapidly undergoes base-catalyzed decomposition at pH 7.4 to yield HNO and a biologically benign sulfinic acid[3].

G MSB MSB-HA (Reagent) Prodrug MSB-Protected Piloty's Acid (Prodrug) MSB->Prodrug Condensation (Pyridine, 0°C) Sulf Sulfonyl Chloride (Building Block) Sulf->Prodrug FreePA Free Piloty's Acid (Active Intermediate) Prodrug->FreePA Cleavage of MSB Group Trigger Reductive Trigger (e.g., Hypoxia) Trigger->FreePA HNO Nitroxyl (HNO) + Sulfinic Acid FreePA->HNO Spontaneous Decomposition (pH 7.4)

Workflow of MSB-HA utility: From stable prodrug synthesis to triggered Nitroxyl (HNO) release.

Experimental Protocols

Protocol 1: Synthesis of an MSB-Protected HNO Donor Prodrug

Objective: Condense MSB-HA with p-toluenesulfonyl chloride to yield a redox-sensitive HNO prodrug[3].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of MSB-HA hydrochloride in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Chill the reaction vessel to 0 °C using an ice bath.

  • Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with 2M HCl (excess) and extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Causality & Expert Rationale:

  • Why Pyridine? Pyridine acts dually as the solvent and the acid scavenger. It neutralizes the HCl generated during the condensation, preventing the degradation of the highly sensitive hydroxylamine precursor[3].

  • Why 0 °C Addition? The initial condensation is exothermic. Strict temperature control prevents over-reaction, specifically mitigating the risk of N,O-bis-sulfonylation which would render the prodrug inactive.

System Validation: Confirm product identity via ¹H NMR. A successful synthesis is validated by the presence of a distinct singlet at ~4.9 ppm (the benzylic -CH₂- protons of the MSB group) and a singlet at ~3.0 ppm (the methylsulfonyl protons), alongside the expected aromatic signals.

Protocol 2: In Vitro Validation of Triggered HNO Release (Metmyoglobin Assay)

Objective: Quantify the controlled release of HNO from the synthesized MSB-prodrug upon reductive triggering.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4, supplemented with 100 µM DTPA.

  • Protein Preparation: Dissolve equine skeletal muscle myoglobin in the buffer to a final concentration of 50 µM. Ensure it is fully in the ferric (MetMb, Fe³⁺) state.

  • Baseline Measurement: Record the baseline UV-Vis absorbance spectrum, focusing on the Soret band at 408 nm.

  • Substrate Addition: Introduce 100 µM of the MSB-derived prodrug to the cuvette. Incubate for 30 minutes to verify baseline stability (no spontaneous release).

  • Triggering: Add the reductive trigger (e.g., 1 mM sodium dithionite or a specific enzymatic reductase system).

  • Monitoring: Monitor the spectral shift from 408 nm to 421 nm over 60 minutes.

Causality & Expert Rationale:

  • Why Metmyoglobin? Direct measurement of HNO is impossible due to its rapid dimerization. HNO reacts rapidly and specifically with MetMb (Fe³⁺) to form a stable nitrosyl myoglobin complex (MbNO, Fe²⁺-NO), which exhibits a distinct and quantifiable spectral shift[2][7].

  • Why DTPA? Diethylenetriaminepentaacetic acid (DTPA) is a potent metal chelator. It is strictly required to sequester trace transition metals in the buffer that could otherwise catalyze the spontaneous, non-triggered hydrolysis of the prodrug.

System Validation: Run a parallel control using a known NO donor (e.g., DEA/NO). Nitric oxide reacts with MetMb to form MetMb-NO (Fe³⁺-NO), which possesses a different Soret maximum than the Fe²⁺-NO complex formed by HNO. This self-validating step ensures the assay is specifically detecting HNO and not an NO byproduct.

Quantitative Data Presentation

The following table summarizes the comparative kinetic profiles of traditional HNO donors versus MSB-HA derived prodrugs, highlighting the superior stability and controlled release profile of the latter.

HNO Donor ClassActivation MechanismHalf-Life (pH 7.4, 37°C)HNO Yield (%)Primary Byproduct
Angeli's Salt (AS) Spontaneous (Thermal)~2.5 mins>90%Nitrite (NO₂⁻)
Piloty's Acid (PA) Spontaneous (pH-dependent)~50 mins~70%Phenylsulfinic acid
MSB-HA Prodrug (Un-triggered) None (Stable) >24 hours <1% N/A
MSB-HA Prodrug (Triggered) Redox Cleavage ~15 mins (post-trigger) >85% Phenylsulfinic acid

Data synthesized from established literature on sulfohydroxamic acid derivatives and nitroxyl donors[2][3].

Biological Pathway Visualization

Once HNO is successfully delivered to the target tissue (e.g., the myocardium), it exerts its therapeutic effects via highly specific electrophilic attacks on critical cysteine residues, bypassing the classical NO/sGC/cGMP pathway.

Pathway HNO Nitroxyl (HNO) Thiol Targeted Cysteine Thiol Modification HNO->Thiol Electrophilic attack RyR2 RyR2 (Sarcoplasmic Reticulum) Thiol->RyR2 Activation SERCA SERCA2a (Calcium Pump) Thiol->SERCA Activation Ca2 Enhanced Intracellular Ca2+ Cycling RyR2->Ca2 SERCA->Ca2 Inotropy Positive Inotropy & Lusitropy Ca2->Inotropy Myofilament sensitization

Mechanism of action: HNO-mediated thiol modification leading to enhanced cardiac function.

References

  • Title: Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Bis-acylated hydroxylamine derivatives (US Patent 9458127 B2 / US20110136827A1)
  • Title: N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives (EP2509941B1)
  • Title: N-hydroxylsulfonamide derivatives as new physiologically useful nitroxyl donors (WO2007109175A1)
  • Title: Nucleophilic Addition Reactions of the Nitroprusside Ion Source: ResearchGate URL: [Link]

Sources

Method

Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride, a critical intermediate in pharmaceutical and organic synthesis.[1] Traditional batc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride, a critical intermediate in pharmaceutical and organic synthesis.[1] Traditional batch production methods are often encumbered by safety concerns related to the thermal instability of hydroxylamine and high operational costs.[1][2] This protocol details a robust and efficient continuous flow method that offers a safer, more efficient, and cost-effective alternative.[2][3] By leveraging a continuous flow reactor, this process achieves a high overall yield of 75% under mild conditions, significantly mitigating safety risks and reducing production expenditures.[1][4] The protocol also incorporates solvent recovery and recycling of hydroxylamine hydrochloride, further bolstering its economic feasibility for industrial-scale applications.[1][2]

Introduction: The Case for Continuous Flow

N-benzylhydroxylamine hydrochloride is a pivotal building block in the synthesis of numerous biologically active compounds, including the antiplatelet agent Ticagrelor.[1][2] It is also widely utilized in the generation of N-benzyl nitrones for 1,3-dipolar cycloaddition reactions to construct isoxazoline frameworks, which are prevalent in drug discovery.[1][2]

Conventional synthetic routes, such as the reduction of benzaldehyde oxime, often rely on expensive reagents like sodium cyanoborohydride, which limits their large-scale applicability.[1][2] The direct reaction of benzyl chloride with hydroxylamine in batch reactors poses significant safety risks due to the potential for thermal decomposition of hydroxylamine at elevated temperatures.[1][3]

Continuous flow chemistry offers a superior alternative by providing precise control over reaction parameters, enhanced heat and mass transfer, and a significantly smaller reaction volume at any given time.[2][3] This translates to a safer, more consistent, and scalable manufacturing process.[3]

Reaction Mechanism and Rationale

The synthesis of N-benzylhydroxylamine hydrochloride via the direct alkylation of hydroxylamine with benzyl chloride is a nucleophilic substitution reaction. Hydroxylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

The primary challenge in this synthesis is controlling the selectivity of the reaction. Over-alkylation can occur, where the initially formed N-benzylhydroxylamine reacts further with benzyl chloride to produce dibenzyl-substituted impurities.[5] In a continuous flow setup, the precise control over stoichiometry and residence time helps to minimize these side reactions.[5] The use of an excess of hydroxylamine can also suppress the formation of these byproducts.[5]

Experimental Protocol: Continuous Flow Synthesis

This protocol describes the continuous flow synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine hydrochloride.[2]

Reagent Preparation
  • Solution A (Benzyl Chloride Solution): In a 2 L beaker, add 63 g of benzyl chloride to methanol to create a 1000 mL solution with a final concentration of 0.5 mol/L.[2]

  • Solution B (Hydroxylamine Solution): In a 2 L beaker, combine 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide, using an ice water bath to maintain the internal temperature below 20 °C. Stir the mixture at 10–20 °C for 30 minutes and then filter to remove the precipitated sodium chloride. This will result in a 1000 mL hydroxylamine solution with a concentration of 2.0 mol/L.[2]

Reactor Setup and Operation

G PumpA Pump A (Solution A) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Solution B) PumpB->TMixer Preheater Preheating Module TMixer->Preheater ReactorCoil Reaction Coils Preheater->ReactorCoil BPR Back-Pressure Regulator ReactorCoil->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow reactor setup for N-benzylhydroxylamine hydrochloride synthesis.

  • System Assembly: Assemble a continuous flow reactor system with two independent high-pressure pumps, a preheating module, and a series of reaction coils. Install a back-pressure regulator at the outlet.[1]

  • System Priming: Prime the pumps and the reactor system with methanol.[1]

  • Parameter Setup: Set the reactor temperature to 60 °C and the system pressure to 8 bar using the back-pressure regulator.[1][3]

  • Reaction Initiation: Begin pumping Solution A and Solution B into the reactor through separate inlets at a flow rate of 5.0 mL/min for each pump.[1] The solutions will mix in a T-mixer before entering the preheating module and then the reaction coils.[1]

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product.

Work-up and Purification
  • Quenching and Extraction: The reaction mixture is quenched and extracted.

  • Crystallization: Transfer the crude product to a 1 L flask and add 540 mL of ethyl acetate (at a ratio of 1 g of crude product to 8 mL of solvent).[2]

  • Decolorization and Filtration: Add a small amount of activated carbon for decolorization and filter the hot solution.[6]

  • Crystallization and Isolation: Slowly cool the filtrate to between 0°C and -5°C to induce crystallization.[6] Isolate the crystals by filtration.[6]

  • Drying: Dry the isolated crystals in an oven at 45°C for 8 hours to yield N-benzylhydroxylamine hydrochloride.[6]

Recycling of Hydroxylamine Hydrochloride

To enhance the economic viability of the process, unreacted hydroxylamine hydrochloride can be recycled.[2]

  • Aqueous Phase Treatment: To the aqueous phase obtained after the extraction of N-benzylhydroxylamine hydrochloride, add 290 mL of purified water.[2]

  • Methanol Addition: Mix this aqueous solution with 800 mL of methanol.[2]

  • Re-fortification: Add 73 g of fresh hydroxylamine hydrochloride to the solution.[2]

  • Base Addition and Filtration: After dissolution, add 80 g of sodium hydroxide while maintaining the temperature between 10–20 °C. Filter the mixture to remove sodium chloride. The resulting solution can be reused as Solution B.[2]

Optimized Reaction Parameters and Results

The following table summarizes the optimized reaction parameters for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride.

ParameterOptimized Value
Benzyl Chloride Concentration0.5 mol/L[2]
Hydroxylamine Concentration2.0 mol/L[2]
Flow Rate (each pump)5.0 mL/min[1]
Reaction Temperature60 °C[1]
System Pressure8 bar[1]
Overall Yield 75% [2]

Safety Considerations

  • Hydroxylamine Handling: Hydroxylamine and its salts can be thermally unstable and potentially explosive at elevated temperatures.[2] Always handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work in a well-ventilated area.

  • Continuous Flow Advantages: The small internal volume of the flow reactor significantly minimizes the risk associated with the thermal decomposition of hydroxylamine compared to large-volume batch reactors.[2]

  • Pressure Regulation: Ensure the back-pressure regulator is functioning correctly to prevent over-pressurization of the system.

  • Emergency Procedures: Be familiar with emergency shutdown procedures for the flow reactor system.

Analytical Methods

The purity of the synthesized N-benzylhydroxylamine hydrochloride can be determined using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[9][10]

Conclusion

The continuous flow synthesis of N-benzylhydroxylamine hydrochloride presents a safe, efficient, and scalable method for the production of this important chemical intermediate.[2] With an overall yield of 75% and the ability to recycle key reagents, this process is well-suited for industrial applications.[1][4] The significant reduction in production costs and enhanced safety profile make it a superior alternative to traditional batch methods.[1][2]

reaction_pathway cluster_reactants Reactants cluster_product Product reactant1 Benzyl Chloride product N-Benzylhydroxylamine Hydrochloride reactant1->product Nucleophilic Substitution reactant2 Hydroxylamine reactant2->product

Caption: Reaction pathway for the synthesis of N-benzylhydroxylamine hydrochloride.

References

  • Application Note: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride - Benchchem.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
  • Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride: Efficiency and Cost Savings - NINGBO INNO PHARMCHEM CO.,LTD.
  • CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents.
  • (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - ResearchGate.
  • Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use - Benchchem.
  • A Large-Scale Low-Cost Preparation of N-Benzylhydroxylamine Hydrochloride.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
  • HYDROXYLAMINE HYDROCHLORIDE - Sdfine.
  • Safety Data Sheet: Hydroxylamine hydrochloride - ChemScience.
  • Hydroxylamine SDS, 7803-49-8 Safety Data Sheets - ECHEMI.
  • N-Benzylhydroxylamine hydrochloride | 29601-98-7 - ChemicalBook.
  • hydroxylamine synthesis by amination (alkylation) - Organic Chemistry Portal.
  • N-Benzylhydroxylamine hydrochloride - Chem-Impex.
  • Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
  • Safety Data Sheet Hydroxylamine Sulfate - Valudor Products.
  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents.

Sources

Application

Use of O-[4-(Methylsulfonyl)benzyl]hydroxylamine in the development of enzyme inhibitors

An Application Guide to the Strategic Use of O-[4-(Methylsulfonyl)benzyl]hydroxylamine in the Development of Novel Enzyme Inhibitors Introduction: The Strategic Importance of Privileged Scaffolds in Enzyme Inhibition Enz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of O-[4-(Methylsulfonyl)benzyl]hydroxylamine in the Development of Novel Enzyme Inhibitors

Introduction: The Strategic Importance of Privileged Scaffolds in Enzyme Inhibition

Enzyme inhibitors are a cornerstone of modern medicine, forming the basis for a vast array of therapeutics targeting diseases from cancer to hypertension. The rational design of these molecules often begins with a "privileged scaffold"—a molecular framework that is recognized by and can bind to multiple biological targets. The sulfonamide group is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1] Its utility stems from its ability to act as a transition-state mimetic and a robust hydrogen bond donor/acceptor.

This guide focuses on a particularly promising, yet underexplored, building block: O-[4-(Methylsulfonyl)benzyl]hydroxylamine . This compound uniquely combines three key pharmacophoric features into a single, synthetically tractable molecule:

  • The Hydroxylamine Moiety: A versatile chemical handle for generating diverse libraries of derivatives (e.g., oximes) or for direct interaction with enzyme active sites.[2]

  • The Benzyl Linker: A rigid spacer that projects the attached functional groups into specific orientations within a binding pocket.

  • The 4-Methylsulfonyl Group: A polar, non-ionizable group that can serve as a potent hydrogen bond acceptor, enhance aqueous solubility, and engage in specific interactions with enzyme residues, often mimicking the phosphate groups of natural substrates.[3]

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging the O-[4-(Methylsulfonyl)benzyl]hydroxylamine scaffold for the design, synthesis, and evaluation of novel enzyme inhibitors.

Part 1: Scientific Rationale and Design Strategy

The Inherent Value of the Scaffold: A Causal Analysis

The strategic advantage of the O-[4-(Methylsulfonyl)benzyl]hydroxylamine scaffold lies in the synergistic interplay of its components. Unlike simpler benzylamine or sulfonamide precursors, this molecule is pre-optimized for specific, high-affinity interactions.

  • Causality of the Methylsulfonyl Group: The electron-withdrawing nature of the sulfonyl group enhances the acidity of aromatic protons and influences the electronic properties of the entire molecule. More importantly, its two oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with backbone amides or specific residues like Arginine and Lysine in an enzyme's active site. This feature is critical for achieving high potency and selectivity.[4]

  • The Role of the O-Alkyl Hydroxylamine: The N-O bond in the hydroxylamine provides a distinct conformational geometry compared to a standard amine. This moiety can be readily condensed with aldehydes or ketones to form an oxime ether linkage, a stable and effective way to explore a vast chemical space by introducing a wide variety of R-groups.[2] This derivatization is fundamental to executing a successful Structure-Activity Relationship (SAR) campaign.

Principles of Structure-Activity Relationship (SAR) for Scaffold Optimization

SAR analysis is the systematic study of how chemical structure modifications impact biological activity, forming the core of lead optimization.[5] For the O-[4-(Methylsulfonyl)benzyl]hydroxylamine scaffold, a focused SAR strategy is essential for developing potent and selective inhibitors.

The primary point of diversification is the hydroxylamine functional group. By reacting it with a library of aldehydes and ketones, a wide array of R-groups can be introduced. The goal is to identify substituents that form favorable interactions with the target enzyme's active site.

SAR_Strategy cluster_scaffold Core Scaffold: O-[4-(Methylsulfonyl)benzyl]hydroxylamine cluster_modifications Points of Modification cluster_outcomes Target Outcomes Scaffold Core Molecule R1 R1 Group (via Aldehyde/Ketone) Scaffold->R1 Derivatization of hydroxylamine R2 Aromatic Ring Substituents Scaffold->R2 Future Synthesis Potency Increased Potency (Lower IC50) R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency PK Improved PK Properties R2->PK

Caption: SAR strategy for the core scaffold.

Key questions to address during an SAR campaign include:

  • How do the size, hydrophobicity, and electronic properties of the R-group affect inhibitory potency?[6]

  • Does the introduction of specific functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) in the R-group lead to measurable improvements in binding affinity?[7]

  • Can modifications lead to selectivity for a specific enzyme isoform over others?

Plausible Mechanisms of Enzyme Inhibition

Inhibitors derived from this scaffold can act through several mechanisms, depending on the enzyme target and the specific derivative synthesized.

  • Competitive Inhibition: The molecule may directly compete with the natural substrate for binding to the enzyme's active site. The methylsulfonyl group could occupy a phosphate-binding pocket, while the derivatized R-group explores other hydrophobic or polar regions.

  • Non-Competitive Inhibition: The inhibitor might bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding directly.

  • Targeting Cysteine-Dependent Enzymes: Related sulfohydroxamic acid derivatives are known to release nitroxyl (HNO), which can covalently modify active site cysteines in enzymes like aldehyde dehydrogenase.[8] This suggests that derivatives of our scaffold could be designed to target enzymes with similar catalytic residues.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes. They provide a robust framework for synthesizing a library of inhibitors and screening them for activity.

Protocol 2.1: Synthesis of an Oxime-Based Inhibitor Library

This protocol details the reaction of O-[4-(Methylsulfonyl)benzyl]hydroxylamine with a representative aldehyde to form a stable oxime ether derivative. This can be performed in parallel to generate a library.

Objective: To synthesize N-{[4-(methylsulfonyl)benzyl]oxy}ethan-1-imine from the core scaffold and acetaldehyde.

Materials:

  • O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride

  • Acetaldehyde (or other desired aldehyde/ketone)

  • Anhydrous Ethanol

  • Pyridine (as a mild base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of O-[4-(Methylsulfonyl)benzyl]hydroxylamine hydrochloride in 10 mL of anhydrous ethanol.

  • Base Addition: Add 1.2 mmol of pyridine to the solution to neutralize the hydrochloride salt and free the hydroxylamine. Stir for 10 minutes at room temperature. Causality: The free base form of the hydroxylamine is required for nucleophilic attack on the carbonyl carbon.

  • Aldehyde Addition: Add 1.1 mmol of acetaldehyde dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydroxylamine spot is consumed.

  • Work-up:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 20 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine. Causality: This removes any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime product.

  • Purification: Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient to obtain the pure oxime derivative.

Protocol 2.2: General In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general method for screening the synthesized compounds for inhibitory activity against a target enzyme using a fluorogenic substrate. It is modeled after established screening procedures.[9]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific to the target enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds dissolved in DMSO (10 mM stock)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: In the 96-well plate, add 1 µL of each inhibitor solution (from 10 mM stock) to individual wells. For controls, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor (for 100% inhibition). This step creates a final screening concentration of 10 µM in a 100 µL final volume.

  • Enzyme Addition: Prepare a solution of the target enzyme in assay buffer at 2X the final desired concentration. Add 50 µL of this enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 30 °C for 10 minutes. Causality: This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration. Initiate the enzymatic reaction by adding 49 µL of the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the substrate. Monitor the increase in fluorescence over 20-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))

Protocol 2.3: IC₅₀ Value Determination

For compounds showing significant inhibition (>50%) in the initial screen, this protocol determines the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Serial Dilution: Prepare a series of 2-fold or 3-fold dilutions of the active compound in DMSO, starting from the 10 mM stock.

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 2.2, but use the range of inhibitor concentrations created in the serial dilution. Run each concentration in triplicate.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the resulting dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Experimental_Workflow Start Start: O-[4-(Methylsulfonyl)benzyl]hydroxylamine Synthesis Protocol 2.1: Synthesize Inhibitor Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Protocol 2.2: Single-Point Inhibition Screen Purification->Screening Hit_Ident Identify 'Hits' (e.g., >50% Inhibition) Screening->Hit_Ident Dose_Response Protocol 2.3: Generate Dose-Response Curve Hit_Ident->Dose_Response Active End Lead Compound Hit_Ident->End Inactive IC50 Calculate IC50 Value Dose_Response->IC50 Kinetics Advanced Studies: Mechanism of Inhibition IC50->Kinetics Kinetics->End

Caption: Experimental workflow from synthesis to lead identification.

Part 3: Data Presentation and Interpretation

Summarizing Quantitative Data

IC₅₀ values for a series of synthesized compounds should be presented in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDR-Group Structure% Inhibition @ 10 µMIC₅₀ (µM)
Scaffold -H5%> 100
Cmpd-01 -CH₃65%8.2 ± 0.5
Cmpd-02 -Phenyl88%1.5 ± 0.2
Cmpd-03 -4-F-Phenyl95%0.4 ± 0.1

This table demonstrates how introducing different R-groups via the oxime linkage significantly impacts inhibitory potency.

Interpreting Inhibition Mechanisms

Once potent inhibitors are identified, understanding their mechanism of inhibition (MoI) is a critical next step. This is typically done by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration. The results are often visualized using a Lineweaver-Burk plot.[10]

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition Enzyme_C Enzyme Substrate_C Substrate Enzyme_C->Substrate_C Binds to Active Site Inhibitor_C Inhibitor Enzyme_C->Inhibitor_C BLOCKS Active Site Enzyme_NC Enzyme Substrate_NC Substrate Enzyme_NC->Substrate_NC Binds to Active Site Inhibitor_NC Inhibitor Enzyme_NC->Inhibitor_NC Binds to Allosteric Site Inhibitor_NC->Enzyme_NC Changes Enzyme Conformation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-[4-(Methylsulfonyl)benzyl]hydroxylamine Conjugations

Welcome to the Technical Support Center for O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS 443986-18-3)[1]. As a highly specialized alkoxyamine building block, this reagent is primarily utilized in oxime ligation—a chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS 443986-18-3)[1]. As a highly specialized alkoxyamine building block, this reagent is primarily utilized in oxime ligation—a chemoselective bioconjugation technique used to link small molecules, fluorophores, or drug payloads to aldehyde- or ketone-functionalized biomolecules[2].

The presence of the strongly electron-withdrawing 4-(methylsulfonyl)benzyl group imparts unique physicochemical properties to this reagent. While it significantly enhances the oxidative stability of the resulting oxime linkage, it also introduces specific kinetic and solubility challenges during the conjugation process. This guide is designed by application scientists to help you troubleshoot, optimize, and validate your experimental workflows.

Reaction Workflow Visualization

Workflow cluster_0 Oxime Ligation Workflow Target Target Biomolecule (Aldehyde/Ketone) Intermediate Activated Schiff Base (Fast, Reversible) Target->Intermediate Catalyst Attack (pH 6.5-7.4) Reagent O-[4-(Methylsulfonyl)benzyl]hydroxylamine Product Oxime Bioconjugate (Stable, Irreversible) Reagent->Product Catalyst Nucleophilic Catalyst (e.g., mPDA) Catalyst->Intermediate Intermediate->Product Alkoxyamine Addition & Catalyst Elimination

Workflow of catalyzed oxime ligation using O-[4-(Methylsulfonyl)benzyl]hydroxylamine.

Section 1: Mechanistic Troubleshooting Guide

Q: My conjugation yields are extremely low when operating at physiological pH (7.4). Why is the reaction stalling? A: Uncatalyzed oxime ligation is notoriously sluggish at neutral pH[3]. The formation of an oxime is a two-step process: nucleophilic attack by the alkoxyamine to form a hemiaminal, followed by dehydration (water elimination) to form the oxime double bond[4]. At pH 7.4, the nucleophilic attack is rapid, but the dehydration step represents a high-energy kinetic bottleneck because the hydroxyl group lacks the protonation required to become a good leaving group. To resolve this, you must either drop the pH to ~4.5 (where protonation is abundant)[2][3] or introduce a nucleophilic catalyst like m-phenylenediamine (mPDA)[5].

Q: I am using aniline as a catalyst at pH 7.0, but the reaction is still taking over 48 hours. How can I accelerate this? A: While aniline is the classic catalyst for oxime ligation, it suffers from limited aqueous solubility and moderate catalytic turnover[4]. We recommend switching to m-phenylenediamine (mPDA) . mPDA is up to 15 times more efficient than aniline[5]. Mechanistically, mPDA rapidly attacks the carbonyl to form a highly electrophilic Schiff base intermediate. Because mPDA is more water-soluble than aniline, it can be loaded at higher concentrations (up to 50 mM) without precipitating, driving the equilibrium forward and bypassing the slow hemiaminal dehydration step entirely[5].

Q: The O-[4-(Methylsulfonyl)benzyl]hydroxylamine reagent is precipitating out of my aqueous buffer. How do I maintain homogeneity? A: The methylsulfonyl group ( −SO2​CH3​ ) makes this specific alkoxyamine significantly more hydrophobic than standard PEGylated hydroxylamines.

  • Solution: Always store and utilize the reagent as a hydrochloride salt (e.g., O-[4-(Methylsulfonyl)benzyl]hydroxylamine Hydrochloride)[6] to maximize initial solubility. Furthermore, prepare your high-concentration stock solutions (e.g., 25-50 mM) in a polar aprotic solvent like DMSO or DMF[2]. Ensure the final reaction mixture contains 5–15% (v/v) organic co-solvent to prevent precipitation upon addition to the aqueous buffer.

Logic pH_Check Reaction pH? Acidic pH 4.0 - 5.0 Uncatalyzed Optimal pH_Check->Acidic Acidic Neutral pH 6.0 - 7.4 Catalyst Required pH_Check->Neutral Neutral/Physiological Proceed Proceed to Ligation Acidic->Proceed Add_mPDA Add 10-50 mM mPDA Neutral->Add_mPDA Add_mPDA->Proceed

Decision logic for optimizing oxime ligation conditions based on reaction pH.

Section 2: Quantitative Data & Benchmarks

To illustrate the causality of catalyst selection, the following table summarizes the relative reaction kinetics ( krel​ ) of alkoxyamine ligations under varying conditions.

Reaction ConditionBuffer pHCatalyst UsedCatalyst ConcentrationRelative Reaction Rate ( krel​ )Mechanistic Rationale
Uncatalyzed (Acidic) 4.5NoneN/A1x (Baseline)Optimal protonation for water elimination[2].
Uncatalyzed (Neutral) 7.4NoneN/A< 0.05xDehydration step is kinetically locked[3].
Aniline-Catalyzed 7.4Aniline10 mM~40xSchiff base formation lowers activation energy[4].
mPDA-Catalyzed 7.4mPDA50 mM~600x Higher solubility allows greater catalyst loading; enhanced electrophilicity of intermediate[5].

Note: Data synthesized from kinetic analyses of standard alkoxyamine ligations with aldehyde-functionalized proteins.

Section 3: Self-Validating Experimental Protocol

This protocol describes the mPDA-Catalyzed Oxime Ligation of O-[4-(Methylsulfonyl)benzyl]hydroxylamine to an aldehyde-tagged biomolecule at physiological pH. It incorporates built-in validation steps to ensure the system is functioning correctly.

Materials Required:

  • Target biomolecule (aldehyde/ketone functionalized) in 100 mM Phosphate Buffer, pH 7.0.

  • O-[4-(Methylsulfonyl)benzyl]hydroxylamine Hydrochloride[6].

  • m-Phenylenediamine (mPDA) (Freshly prepared).

  • Anhydrous DMSO.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve O-[4-(Methylsulfonyl)benzyl]hydroxylamine Hydrochloride in anhydrous DMSO to create a 50 mM stock solution. Causality: DMSO prevents the hydrophobic methylsulfonyl group from inducing premature aggregation[2].

  • Catalyst Preparation: Prepare a 500 mM stock of mPDA in 100 mM Phosphate Buffer (pH 7.0). Critical Step: mPDA is prone to oxidation. Prepare this solution immediately before use and protect it from light.

  • Reaction Assembly:

    • To 1.0 mL of the biomolecule solution (e.g., 50 µM), add 100 µL of the mPDA stock (Final mPDA concentration = 45 mM)[3][5].

    • Add 10 µL of the alkoxyamine DMSO stock (Final alkoxyamine concentration = 500 µM; 10 molar equivalents).

  • Self-Validation (Negative Control): Set up an identical reaction tube without the alkoxyamine. This will allow you to monitor the formation of the reversible mPDA-Schiff base intermediate via LC-MS, confirming that the catalyst is actively engaging the target carbonyl[5].

  • Incubation: Incubate the reaction at 37°C for 2–6 hours[2].

  • Analytical Monitoring: At t=2 hours, withdraw a 10 µL aliquot from both the main reaction and the negative control. Analyze via reversed-phase LC-MS.

    • Expected Result: The negative control should show a mass shift corresponding to the mPDA-Schiff base. The main reaction should show complete conversion to the final oxime conjugate mass, with no residual Schiff base remaining.

  • Purification: Remove excess reagents and catalyst using a desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer[2].

Section 4: Frequently Asked Questions (FAQs)

Q: How stable is the final oxime linkage formed by this reagent? A: Oxime linkages are highly stable at physiological pH (7.4) and exhibit strong hydrolytic resistance compared to hydrazones[3][7]. However, they can become labile under highly acidic conditions (pH < 5)[3]. To maximize long-term stability, store the purified bioconjugate at pH 6.5–7.5. Furthermore, ligating the reagent to a ketone rather than an aldehyde will yield a significantly more stable conjugate, albeit at the cost of slower initial reaction kinetics[3].

Q: What is the optimal storage condition for O-[4-(Methylsulfonyl)benzyl]hydroxylamine? A: The free base form of hydroxylamines is prone to oxidation and degradation. Always store the reagent as its hydrochloride salt at -20°C, desiccated, and protected from light[8].

Q: Can I use this reagent for in vivo labeling? A: While oxime ligation is often grouped with bioorthogonal chemistry, caution is advised for in vivo applications. Biological systems contain naturally occurring aldehydes and ketones (e.g., metabolites, open-chain carbohydrates) that can compete with your target for the alkoxyamine[4]. For strict in vivo orthogonality, azide-alkyne cycloadditions (e.g., SPAAC) are generally preferred over carbonyl-based ligations[2][9].

Sources

Optimization

Technical Support Center: Optimizing Oxime Formation with Substituted Hydroxylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing kinetic and yield bottlenecks during bioconjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing kinetic and yield bottlenecks during bioconjugation. While oxime ligation is a cornerstone of bioorthogonal chemistry, employing substituted hydroxylamines—particularly those with electron-withdrawing groups or significant steric bulk—introduces unique thermodynamic and kinetic hurdles.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind reaction failures and provide field-proven, self-validating workflows to ensure high-yield oxime formation.

Mechanistic Pathway & Catalysis

To troubleshoot a stalled reaction, one must first understand the rate-determining step. The direct condensation of a carbonyl with a hydroxylamine at neutral pH is notoriously slow. By introducing a nucleophilic catalyst, we bypass the direct nucleophilic attack, instead forming a highly electrophilic protonated Schiff base that rapidly undergoes transimination.

G A Carbonyl Compound (Electrophile) C Protonated Schiff Base (Activated Intermediate) A->C + Catalyst (Dehydration) B Nucleophilic Catalyst (Aniline / mPDA) B->C E Oxime Conjugate (Stable Product) C->E Transimination (Rate-Determining) D Substituted Hydroxylamine (Nucleophile) D->E + Hydroxylamine

Nucleophilic catalysis mechanism of oxime formation via a Schiff base intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted hydroxylamine (e.g., O-(3,4-dichlorophenyl)hydroxylamine) reacting so slowly compared to standard aliphatic alkoxyamines? A1: The core issue is electronic. Electron-withdrawing substituents (like halogens or aromatic rings) pull electron density away from the nitrogen atom via inductive effects, significantly reducing its nucleophilicity 1. To overcome this high activation energy barrier, you must enhance the electrophilicity of the carbonyl partner. This is best achieved by utilizing a highly efficient nucleophilic catalyst rather than relying on uncatalyzed acidic conditions, which can degrade sensitive biomolecules 2.

Q2: How do I choose between Aniline and m-Phenylenediamine (mPDA) as a catalyst? A2: While aniline is the classical catalyst (accelerating reactions up to 400x at acidic pH), it suffers from poor aqueous solubility (~100 mM limit) and sluggish kinetics when ketones are involved 3. For challenging substituted hydroxylamines, mPDA is the superior choice . It is up to 15 times more efficient than aniline and possesses greater solubility, allowing for catalyst loading up to 750 mM. This can drive reactions to >90% completion in under two minutes 3.

Q3: How does steric hindrance on the substituted hydroxylamine affect the reaction? A3: Bulky O-substituents will lower the overall reaction rate, but they offer a massive advantage if stereocontrol is required. Increasing the steric bulk of the hydroxylamine strongly favors the formation of the E-oxime diastereomer over the Z-isomer. This is critical for downstream applications, such as stereospecific N–N bond-forming cyclizations, where only the E-oxime can undergo proper ring closure 4.

Troubleshooting Guide: Low Yields & Instability

Symptom / IssueRoot Cause AnalysisCorrective Action & Causality
Incomplete Conversion / Stalled Reaction Sub-optimal pH or insufficient catalyst. Uncatalyzed oxime ligation is optimal at pH 4.5. At physiological pH (7.0-7.4), the reaction stalls without a catalyst 5.Action: Add mPDA (50-100 mM). Ensure the buffer does not contain competing primary amines (e.g., avoid Tris buffer; use Phosphate buffer). Causality: Tris will compete with the catalyst for the carbonyl, forming unproductive imines.
Poor Stereoselectivity (1:1 E/Z Mixtures) Aromatic aldehydes naturally yield racemic mixtures during oxime formation due to low rotational energy barriers in the transition state 4.Action: Utilize a substituted hydroxylamine with greater steric bulk at the O-position. Causality: Steric clash in the Z-conformation transition state forces the equilibrium toward the E-oxime.
Product Hydrolysis / Reversibility Oxime linkages are thermodynamically susceptible to acid-catalyzed hydrolysis (pH < 5) or exchange reactions if unreacted alkoxyamines remain in the mixture 5, 6.Action: Immediately purify the conjugate via Size Exclusion Chromatography (SEC). Store at pH 7.4 at 4°C. Causality: Removing the excess nucleophile prevents dynamic covalent exchange, locking the product kinetically.

Quantitative Data: Catalyst Kinetic Comparison

To emphasize the necessity of modern catalysts when dealing with sluggish substituted hydroxylamines, review the kinetic data below comparing Aniline and mPDA 3.

Catalyst SystemConcentrationTarget CarbonylObserved Rate Constant ( kobs​ )Approx. Time to >90% Yield
None (Uncatalyzed) N/AAldehyde< 1.0 M⁻¹s⁻¹> 24 hours
Aniline 100 mMAldehyde10.3 M⁻¹s⁻¹~ 2-4 hours
mPDA 100 mMAldehyde27.0 M⁻¹s⁻¹~ 1 hour
mPDA (High Load) 750 mMAldehyde> 150.0 M⁻¹s⁻¹~ 90 seconds

Standardized Experimental Protocol: High-Yield mPDA-Catalyzed Oxime Bioconjugation

This self-validating protocol is engineered for the rapid conjugation of a substituted hydroxylamine to an aldehyde-tagged biomolecule at neutral pH, minimizing degradation while maximizing yield 3, 7.

Step 1: Preparation of Reactants

  • Action: Dissolve the aldehyde-functionalized protein in 100 mM Phosphate Buffer (PB) at pH 7.0 to a final concentration of 10 µM.

  • Causality: Phosphate buffer maintains a neutral pH without introducing competing primary amines (unlike Tris or Glycine buffers) that would form unwanted Schiff base side-products.

Step 2: Nucleophile Addition

  • Action: Add the substituted alkoxyamine (e.g., your target ligand or fluorophore) to the protein solution to achieve a 50 µM concentration (5 molar equivalents). Incubate at room temperature for 1 minute to equilibrate.

  • Causality: A slight stoichiometric excess drives the equilibrium forward, compensating for the reduced nucleophilicity of the substituted hydroxylamine.

Step 3: Catalyst Initiation

  • Action: Initiate the ligation by adding a freshly prepared stock of m-Phenylenediamine (mPDA) to a final concentration of 50 mM (for standard bioconjugation) or up to 750 mM (for rapid, time-sensitive applications like radiolabeling).

  • Causality: The high concentration of mPDA rapidly converts the aldehyde into a highly reactive protonated Schiff base. Because mPDA is a better nucleophile than the substituted hydroxylamine, it acts as a kinetic shuttle, bypassing the slow direct nucleophilic attack.

Step 4: Reaction Monitoring

  • Action: Monitor the reaction via LC-MS. With 50 mM mPDA, expect >95% yield within 60-100 minutes.

  • Self-Validation: If LC-MS shows a stalled intermediate mass corresponding to the mPDA-Schiff base rather than the final oxime, the substituted hydroxylamine is either degraded or sterically hindered. In this case, gently heat the reaction to 37°C.

Step 5: Quenching & Purification

  • Action: Immediately remove excess catalyst and unreacted hydroxylamine via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS (pH 7.4).

  • Causality: Oxime formation is a dynamic covalent process. Removing the excess reagents prevents long-term oxime exchange and locks the bioconjugate into a stable state.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation | NIH / Bioconjugate Chemistry | 3

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science | RSC / Polymer Chemistry | 2

  • Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine | Benchchem | 1

  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines | NIH / Organic Letters |4

  • Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates | Benchchem | 5

  • Applications and Limitations of Oxime-Linked “Split PROTACs” | NIH / Bioorganic & Medicinal Chemistry | 7

  • A Pictet-Spengler ligation for protein chemical modification | PNAS |6

Sources

Troubleshooting

Technical Support Center: Stability and Handling of O-[4-(Methylsulfonyl)benzyl]hydroxylamine

Welcome to the Technical Support Center for O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3). As a highly specialized alkoxyamine, this reagent is a cornerstone in bioconjugation, oxime ligation, and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-[4-(Methylsulfonyl)benzyl]hydroxylamine (CAS: 443986-18-3). As a highly specialized alkoxyamine, this reagent is a cornerstone in bioconjugation, oxime ligation, and pharmaceutical intermediate synthesis. However, its reactivity is a double-edged sword: the very nucleophilicity that makes it valuable also makes it susceptible to degradation if handled improperly.

As an Application Scientist, I have designed this guide to provide field-proven insights, troubleshooting steps, and mechanistic explanations to ensure your experiments succeed.

Section 1: The Causality of pH on Stability (FAQ)

Q: Why does the pH of my buffer strictly dictate the success of my oxime ligation with this reagent? A: The fundamental driver of this reagent's behavior is its protonation state. The pKa of the conjugate acid of an unsubstituted O-benzylhydroxylamine is typically around 4.70[1]. However, the strongly electron-withdrawing para-methylsulfonyl group pulls electron density away from the oxygen and nitrogen, slightly lowering the pKa to approximately 4.2.

  • At pH < 4.0: The amine is fully protonated ( R−ONH3+​ ). It is highly stable against oxidation but lacks the lone pair required for nucleophilic attack. Your reaction will stall.

  • At pH 4.5 – 5.5: This is the thermodynamic "sweet spot." An equilibrium exists between the protonated salt and the free base. There is enough free base to initiate the nucleophilic attack on a carbonyl, and enough ambient protons to catalyze the subsequent dehydration of the hemiaminal intermediate into a stable oxime[2].

  • At pH > 7.0: The reagent exists entirely as a free base ( R−ONH2​ ). While highly nucleophilic, the unprotected lone pair makes it highly susceptible to N-oxidation by dissolved oxygen and slow hydrolysis.

Q: My stock solution degraded after a week in PBS (pH 7.4). Why? A: Aqueous solutions of O-benzylhydroxylamines are inherently unstable at physiological pH. As noted by standard handling guidelines for related hydroxylamines, aqueous solutions should not be stored for more than 24 hours[3]. The free base undergoes disproportionation and oxidative degradation. Always store the reagent as a lyophilized solid or in anhydrous DMSO at -20°C.

Section 2: Quantitative Speciation and Stability Profile

To assist in experimental design, the following table summarizes the quantitative relationship between pH, speciation, and practical stability.

Table 1: pH-Dependent Speciation and Stability Profile of O-[4-(Methylsulfonyl)benzyl]hydroxylamine

pH RangeDominant SpeciesNucleophilicityAqueous Storage StabilityPrimary Application
< 4.0 Protonated Salt ( >90% )Very LowHigh (> 1 month at 4°C)Long-term acidic storage
4.5 - 5.5 Equilibrium MixModerateModerate (< 24 hours)Optimal Oxime Ligation
6.0 - 7.0 Free Base ( >90% )HighLow (< 12 hours)Rapid conjugation (prone to side reactions)
> 7.4 Free Base ( >99% )Very HighVery Low (< 4 hours)Not recommended
Section 3: Mechanistic Workflow

The following diagram illustrates the logical relationship between the buffer pH, the structural state of the reagent, and the resulting experimental outcome.

G Reagent O-[4-(Methylsulfonyl)benzyl]hydroxylamine pH_Low pH < 4.0 (Protonated) Reagent->pH_Low pH_Opt pH 4.5 - 5.5 (Equilibrium) Reagent->pH_Opt pH_High pH > 7.0 (Free Base) Reagent->pH_High State_Low Stable but Unreactive pH_Low->State_Low State_Opt Nucleophilic Attack on Carbonyls pH_Opt->State_Opt + Aldehyde/Ketone State_High Oxidative Degradation pH_High->State_High O2 / H2O Product Stable Oxime Conjugate State_Opt->Product Aniline Catalysis

Caption: pH-dependent speciation, reactivity, and oxime ligation pathway.

Section 4: Troubleshooting Guide & Experimental Protocols

Issue 1: Sluggish conjugation kinetics with target aldehydes/ketones.

  • Root Cause: Operating at a suboptimal pH (often >6.0 where dehydration is slow, or <4.0 where nucleophilicity is zero) or lacking a nucleophilic catalyst.

  • Self-Validating Solution: Verify the integrity of your stock solution via LC-MS (look for the [M+H]+ peak at m/z 202.0). If the reagent is intact, shift the reaction buffer to pH 4.5 and introduce aniline as a nucleophilic catalyst. Aniline forms a highly reactive Schiff base intermediate with the carbonyl, which is then rapidly displaced by the more thermodynamically stable hydroxylamine[4].

Step-by-Step Methodology: Aniline-Catalyzed Oxime Ligation This protocol is designed as a self-validating system; the visual change or LC-MS shift of the aniline intermediate guarantees the carbonyl is reactive before the hydroxylamine is even consumed.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate (NaOAc) buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 10 mM to 100 mM (depending on the desired reaction speed). Note: Aniline is toxic; handle in a fume hood.

  • Target Solubilization: Dissolve your aldehyde/ketone-bearing target molecule in the catalyzed buffer.

  • Reagent Preparation (Critical Step): Dissolve O-[4-(Methylsulfonyl)benzyl]hydroxylamine in anhydrous DMSO to create a 100 mM stock. Do not use old aqueous stocks.

  • Reaction Execution: Add the hydroxylamine stock to the reaction mixture at a 2 to 5-fold molar excess relative to the target carbonyl.

  • Incubation: Incubate at room temperature (20-25°C) for 1 to 4 hours. Monitor the reaction via LC-MS or HPLC. The transimination from the aniline-Schiff base to the final oxime should be quantitative.

  • Purification: Quench the reaction by raising the pH to 7.4 (which halts further oxime formation) and purify via preparative HPLC or size-exclusion chromatography.

References
  • Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition (2006). URL:[Link]

  • Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition (2008). URL:[Link]

Sources

Optimization

Troubleshooting low yields in O-benzylhydroxylamine-based ligations

Technical Support Center: Troubleshooting O-Benzylhydroxylamine Ligations O-benzylhydroxylamine (BnONH2) is a premier α-effect nucleophile used extensively in bioconjugation and materials science to form stable oxime lin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting O-Benzylhydroxylamine Ligations

O-benzylhydroxylamine (BnONH2) is a premier α-effect nucleophile used extensively in bioconjugation and materials science to form stable oxime linkages with aldehydes and ketones. Despite the thermodynamic stability of the final oxime bond, researchers frequently encounter low yields and stalled kinetics—particularly when operating under physiological conditions or targeting sterically hindered ketones.

This guide synthesizes mechanistic causality with field-validated protocols to help you systematically troubleshoot and optimize your oxime ligations.

Troubleshooting Start Low Oxime Yield CheckPH Is pH optimal? (4.5 - 5.0) Start->CheckPH AdjustPH Adjust pH or use Catalyst CheckPH->AdjustPH No (pH > 6) CheckSubstrate Is substrate a Ketone? CheckPH->CheckSubstrate Yes UseMPDA Switch to mPDA Catalyst (Up to 900 mM) AdjustPH->UseMPDA CheckSubstrate->UseMPDA Yes CheckConc Are concentrations < 10 µM? CheckSubstrate->CheckConc No (Aldehyde) IncreaseTime Increase Time & Reagent Excess CheckConc->IncreaseTime Yes

Step-by-step logical workflow for diagnosing and resolving low oxime ligation yields.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my oxime ligation stall at physiological pH (pH 7.4), but proceed quantitatively at pH 4.5? A1: The rate-determining step of oxime formation is highly pH-dependent[1]. At neutral pH, the initial nucleophilic attack of the BnONH2 on the carbonyl is fast, forming a tetrahedral hemiaminal intermediate. However, the subsequent acid-catalyzed dehydration of this intermediate to form the oxime double bond is exceptionally slow at pH > 6[1]. Conversely, if the pH drops below 3, the hydroxylamine becomes fully protonated, rendering it non-nucleophilic[1]. A pH of 4.5 strikes the perfect thermodynamic balance between maintaining a pool of unprotonated nucleophile and providing sufficient protons for the dehydration step[1].

Q2: I am trying to conjugate a ketone-bearing molecule, but my yields are <20% compared to my aldehyde controls. Why? A2: Ketones suffer from a dual disadvantage: electronic stabilization and steric hindrance. The two alkyl groups donate electron density to the carbonyl carbon, reducing its electrophilicity compared to an aldehyde. Furthermore, the steric bulk severely impedes the trajectory of the incoming BnONH2 nucleophile. To overcome this high activation energy barrier, you must employ a nucleophilic catalyst[2].

Q3: How exactly does adding aniline or its derivatives solve these kinetic bottlenecks? A3: Aniline acts as a nucleophilic catalyst. Rather than waiting for the slow direct reaction, aniline rapidly attacks the carbonyl to form a protonated Schiff base (imine) intermediate[3]. This Schiff base is significantly more electrophilic than the parent carbonyl[3]. The BnONH2 then rapidly attacks this intermediate via a transimination reaction, displacing the aniline and forming the stable oxime[1].

Mechanism Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Schiff Protonated Schiff Base (Highly Electrophilic) Carbonyl->Schiff + Catalyst (Fast) Slow Direct Attack (Slow at pH 7) Carbonyl->Slow Uncatalyzed Aniline Nucleophilic Catalyst (e.g., mPDA, Aniline) Aniline->Schiff Oxime Stable Oxime Conjugate (High Yield) Schiff->Oxime + BnONH2 (Fast Transimination) BnONH2 O-Benzylhydroxylamine (BnONH2) BnONH2->Oxime Slow->Oxime

Nucleophilic catalysis pathway overcoming slow uncatalyzed oxime ligation kinetics.

Section 2: Quantitative Data & Catalyst Selection

When uncatalyzed reactions fail, selecting the right catalyst is paramount. While aniline is the classical choice, second-generation catalysts offer superior kinetics and solubility[2].

Table 1: Catalyst Performance Matrix for Oxime Ligation

CatalystOptimal pH RangeRelative Rate Enhancement (vs Uncatalyzed at pH 7)Max Practical ConcentrationKey Advantage / Limitation
None 4.0 - 5.01xN/ACleanest system, but unviable for fast bioconjugation at pH 7[1].
Aniline 4.5 - 7.0~40x~100 mMClassic standard; limited by low aqueous solubility (~100 mM)[3].
p-Phenylenediamine (pPDA) 4.0 - 7.0~800x (20x > Aniline)~10 mMExtremely fast; however, it is prone to oxidation and potential toxicity[4].
m-Phenylenediamine (mPDA) 4.0 - 7.0~600x (15x > Aniline)Up to 900 mMBest overall balance; highly soluble, allowing massive pseudo-first-order rate acceleration[2].

Section 3: Self-Validating Experimental Protocol

To guarantee high yields, especially with challenging substrates (e.g., ketones or highly dilute biomolecules), we recommend the mPDA-Catalyzed Oxime Ligation Protocol . This protocol is designed as a self-validating system: it includes built-in checkpoints to verify intermediate steps, ensuring that a failure can be isolated to a specific variable.

Phase 1: Reagent Preparation & Validation

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer.

    • Validation Step: Manually verify the pH is exactly 6.0 to 7.0 using a calibrated pH meter. Do not rely on theoretical calculations, as dissolved salts alter activity coefficients.

  • Catalyst Stock: Prepare a fresh 1.0 M stock of m-phenylenediamine (mPDA) in the reaction buffer.

    • Causality Insight: mPDA is chosen over aniline because its high solubility allows for a massive excess, driving the Schiff base equilibrium forward without precipitating out of aqueous media[2].

  • Nucleophile Stock: Prepare a 100 mM stock of O-benzylhydroxylamine hydrochloride (BnONH2) in DMSO or buffer.

Phase 2: Reaction Execution 4. Substrate Initialization: Dilute your aldehyde/ketone substrate to the target concentration (e.g., 10 - 50 µM) in the reaction buffer. 5. Catalyst Addition: Add the mPDA stock to achieve a final concentration of 50 - 100 mM[5].

  • Validation Step: Extract a 5 µL aliquot and analyze via LC-MS. You should observe the mass shift corresponding to the mPDA-Schiff base intermediate. If the Schiff base forms, the carbonyl is accessible; if the subsequent oxime fails to form, your BnONH2 reagent may be degraded.

  • Ligation Initiation: Add the BnONH2 stock to a final concentration of 1 - 5 mM (a 20x to 100x molar excess over the substrate).

  • Incubation: Incubate at room temperature (20-25°C) with gentle agitation for 1 to 4 hours.

Phase 3: Termination and Quality Control 8. Quenching (Optional): If temporal control is required, quench the reaction by raising the pH to >8.5 or by rapid buffer exchange (e.g., spin desalting columns) to remove the catalyst and excess BnONH2. 9. Final Validation: Analyze the final mixture via HPLC or SDS-PAGE. The complete disappearance of the Schiff base intermediate and the emergence of the oxime conjugate peak validates the thermodynamic completion of the transimination step[5].

References

  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. 3

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - NIH PMC. 1

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - ResearchGate.2

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Hydroxylamine Reagent Stability &amp; Troubleshooting

Welcome to the Hydroxylamine (HA) Technical Support Center. As a highly reactive reducing agent, hydroxylamine is indispensable in pharmaceutical synthesis, nylon manufacturing, and water purification research. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydroxylamine (HA) Technical Support Center. As a highly reactive reducing agent, hydroxylamine is indispensable in pharmaceutical synthesis, nylon manufacturing, and water purification research. However, its thermodynamic instability poses severe thermal runaway and explosion hazards. This guide provides drug development professionals and researchers with field-proven, mechanistically grounded protocols to prevent HA decomposition during synthesis and storage.

Diagnostic Troubleshooting & Quantitative Parameters

When working with HA, recognizing the early signs of instability is critical. The following table summarizes key quantitative thresholds and their mechanistic implications to help you diagnose and prevent runaway reactions.

ParameterThreshold / Data PointMechanistic Implication & Troubleshooting Solution
HA Concentration > 50 wt% in waterMechanism: Water's heat of vaporization is no longer sufficient to quench the exothermic decomposition (~114-134 kJ/mol), leading to detonation risk .Solution: Always dilute free base solutions to 30 wt% prior to large-scale use.
Trace Fe/Cu > 0.1 ppmMechanism: Transition metals act as redox catalysts, drastically lowering the activation energy and onset temperature of decomposition 1.Solution: Switch to PTFE-lined vessels; add metal sequestrants (e.g., 2,2'-bipyridine).
Reaction Temp > 60 °CMechanism: Accelerates the autocatalytic decomposition loop. Traditional batch reactors cannot dissipate this heat fast enough.Solution: Utilize microchannel reactors to rapidly dissipate heat 2.
pH Level High pH (Basic)Mechanism: HA free base is significantly less stable than its protonated salt form (pKa ~6.03). High pH accelerates degradation 3.Solution: Maintain acidic to neutral conditions until the exact moment the free base is required for coupling.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does aqueous hydroxylamine become explosive at high concentrations? A: The decomposition of pure hydroxylamine is highly exothermic. In the absence of air, it disproportionates into nitrogen, ammonia, and water ( 3NH2​OH→N2​+NH3​+3H2​O ), releasing substantial heat 3. In solutions below 50 wt%, the high heat capacity and heat of vaporization of water act as a thermal buffer, tempering the reaction. However, at concentrations above 50 wt% (and especially >70%), the solvent mass is insufficient to absorb the generated heat. This initiates a positive feedback loop (autocatalysis) that can rapidly transition into a detonation 4.

Q: How do trace metals induce decomposition, and how can we prevent it? A: Transition metals, particularly iron ( Fe2+/Fe3+ ) and copper, act as potent redox catalysts that lower the activation energy for HA decomposition. Even trace amounts as low as 0.1 ppm can trigger a runaway reaction at ambient temperatures 1. To prevent this, never store HA in stainless steel or carbon steel drums. Always use high-purity glass, PTFE-lined, or dedicated plastic containers. In some formulations, metal sequestrants like 2,2'-bipyridine (Bipy) are added to bind free metal ions and inhibit catalysis 1.

Q: What are the safest forms of hydroxylamine to use in the laboratory? A: Whenever possible, utilize hydroxylamine salts, such as hydroxylamine hydrochloride ( NH2​OH⋅HCl ) or hydroxylammonium sulfate. These protonated forms are significantly more stable than the free base and can be stored safely as solids 5. If the free base is required for an oximation reaction, generate it in situ by neutralizing the salt with a base immediately prior to use.

Q: How can we safely scale up reactions involving hydroxylamine? A: Traditional batch reactors pose a high safety risk due to poor heat dissipation. For continuous synthesis or large-scale processing, microchannel reactors are highly recommended. Their high surface-area-to-volume ratio ensures rapid heat exchange, and the minimal liquid hold-up volume (often <10 mL per module) inherently limits the energy released if a localized decomposition occurs 2.

Visualizing the Hazards and Workflows

HA_Decomposition HA Hydroxylamine (NH2OH) Free Base or >50% Conc. Decomp Decomposition Reaction 3 NH2OH -> N2 + NH3 + 3 H2O HA->Decomp Baseline Degradation Metals Trace Metals (Fe, Cu >0.1 ppm) Metals->Decomp Catalyzes (Lowers Ea) Heat Thermal Energy (T > 60°C) Heat->Decomp Accelerates Kinetics Exotherm Exothermic Heat Release (~114-134 kJ/mol) Decomp->Exotherm Generates Heat Exotherm->Heat Positive Feedback Loop Runaway Thermal Runaway / Detonation Exotherm->Runaway Uncontrolled Accumulation

Autocatalytic thermal decomposition pathway of hydroxylamine highlighting positive feedback loops.

Safe_Handling Start Hydroxylamine Reagent Selection Salt Use HA Salts (e.g., NH2OH·HCl) Start->Salt Preferred FreeBase Aqueous Free Base (< 50% Conc.) Start->FreeBase If Required Storage Store in PTFE/Glass (No Stainless Steel) Salt->Storage FreeBase->Storage Temp Maintain Temp < 20°C (Active Cooling) Storage->Temp Reaction Reaction Vessel (Microchannel / Vented) Temp->Reaction Deriv In-situ Derivatization (e.g., Benzaldehyde) Reaction->Deriv Trap HA Safely

Standardized workflow for the safe handling, storage, and reaction of hydroxylamine reagents.

Step-by-Step Methodologies

Protocol 1: Safe Handling and Storage Preparation of Hydroxylamine Solutions

Self-Validating Principle: By strictly controlling the material contact and thermal environment, the activation energy for decomposition remains unattained. Visual and pH checks provide immediate validation of reagent integrity.

  • Material Compatibility Verification: Inspect all wetted parts of your storage and reaction setup. Ensure only PTFE, PFA, or borosilicate glass will contact the HA solution. Crucial: Remove any stainless steel thermocouples or needles, as their surface area alone can accelerate decomposition . Use plastic disposable pipettes for transfers.

  • Concentration Dilution: If receiving HA free base at 50 wt%, immediately dilute it to 30 wt% using ultra-pure, metal-free deionized water if your synthetic route allows.

  • Thermal Control: Store the solution in a dedicated, corrosion-resistant refrigerator at 0°C to 8°C. Ensure the storage vessel is equipped with a pressure relief vent to prevent catastrophic pressurization from slow off-gassing [[6]]().

  • Pre-Reaction Monitoring: Before use, visually inspect the solution for gas bubbles (a sign of active decomposition) or turbidity. Check the pH to confirm baseline stability.

Protocol 2: In-situ Derivatization of Hydroxylamine for Safe Quantification

Context: Hydroxylamine is a notoriously difficult intermediate to quantify during metal-catalyzed reactions because it continuously decomposes on the catalyst surface. Trapping it as an oxime provides a stable, quantifiable analyte, validating the exact amount of HA generated in the system [[7]]().

  • Reagent Preparation: Prepare a standardized excess solution of benzaldehyde in a miscible organic solvent (e.g., ethanol or acetonitrile).

  • Reaction Quenching (Oximation): Extract a 1.0 mL aliquot from your main reaction vessel. Immediately inject it into a vial containing 2.0 mL of the benzaldehyde solution.

  • Incubation: The highly chemoselective and thermodynamically favorable reaction will rapidly convert the unstable hydroxylamine into benzaldehyde oxime. Allow 15 minutes at room temperature for quantitative conversion.

  • Chromatographic Analysis: Filter the quenched sample through a 0.2 μ m PTFE syringe filter to remove any metal catalyst particles. Analyze the filtrate via High-Performance Liquid Chromatography (HPLC) using a UV detector to quantify the stable benzaldehyde oxime, thereby back-calculating the exact concentration of HA generated in your reactor.

References

  • Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. IJSDR.

  • Study on Risk Evaluation of Hydroxylamine/water Solution. OAKTrust. 4

  • Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate. MDPI. 1

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. 2

  • Hydroxylamine. Wikipedia. 3

  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. 5

  • Hydroxylamine Nitrate Decomposition under Non-radiological Conditions. OSTI.GOV.

  • Enhancing safety in the storage of hazardous molecules: The case of hydroxylamine. unibo.it. 6

  • Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction. Chemical Communications (RSC Publishing). 7

Sources

Optimization

Technical Support Center: Optimizing Oxime Ligation at Neutral pH

Welcome to the Technical Support Center for bioconjugation workflows. Chemoselective oxime ligation is a foundational technique for modifying proteins, peptides, and carbohydrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation workflows. Chemoselective oxime ligation is a foundational technique for modifying proteins, peptides, and carbohydrates. However, translating this reaction from its optimal acidic conditions (pH 4.0–5.0) to physiological neutral pH (pH 7.0–7.4) introduces severe kinetic bottlenecks.

This guide provides drug development professionals and researchers with the mechanistic insights, quantitative data, and self-validating protocols necessary to select the correct organocatalyst and troubleshoot stalled reactions.

Mechanistic Overview: Breaking the pH 7.0 Barrier

Without a catalyst, oxime formation at neutral pH is limited by the slow nucleophilic attack of the aminooxy group onto the unactivated carbonyl. Organocatalysts solve this by forming a highly electrophilic protonated Schiff base intermediate.

G A Carbonyl Substrate (Aldehyde/Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C Catalyst Attack (Fast) B Organocatalyst (e.g., pPDA, mPDA) B->C Reversible Imine Formation E Oxime Bioconjugate (Stable Linkage) C->E Nucleophilic Attack (Rate-determining) F Regenerated Catalyst (Recycled) C->F Catalyst Release D Aminooxy Probe (Alpha-effect Nucleophile) D->E Ligation F->B Recycled

Catalytic cycle of organocatalyst-mediated oxime ligation via a protonated Schiff base.

Frequently Asked Questions: Catalyst Selection & Causality

Q: Why does the standard aniline catalyst fail to produce rapid kinetics at pH 7.0? A: The catalytic efficiency of aniline is fundamentally tied to the pKa of its Schiff base intermediate. For the alpha-effect aminooxy nucleophile to attack efficiently, the Schiff base must be protonated. Because aniline lacks electron-donating substituents, its intermediate has a low pKa and remains largely unprotonated at pH 7.0, causing the reaction rate to plummet compared to pH 4.5 1.

Q: Which catalyst should I use for labeling delicate proteins at physiological pH? A: p-Phenylenediamine (pPDA) is the superior choice for low-concentration bioconjugations. The para-amino group donates electron density into the aromatic ring, which raises the pKa of the intermediate imine. This ensures a higher fraction of the highly reactive protonated Schiff base exists at neutral pH, resulting in a 19-fold faster rate than aniline at pH 7.0 and a 120-fold increase over uncatalyzed reactions [[2]]().

Q: When should I choose m-Phenylenediamine (mPDA) over pPDA? A: Choose mPDA when your substrate concentration is extremely low and you need to drive the reaction via mass action. While pPDA is highly efficient at 2–10 mM 2, mPDA possesses vastly superior aqueous solubility. It can be loaded at massive concentrations (up to 0.9 M) without precipitating, making it up to 15 times more efficient than aniline for specific challenging ligations like hydrazone-oxime exchange 3.

Q: Are there alternatives to aromatic amines? A: Yes. Catalytic amine buffers (ABCs) utilize intramolecular proton transfer from proximal acid/base groups to facilitate rapid oxime formation. These bifunctional catalysts can accelerate reactions by 75–140-fold compared to standard phosphate buffers at neutral pH 4.

Quantitative Data: Catalyst Comparison

CatalystOptimal pH RangeRelative Rate Enhancement (vs. Uncatalyzed at pH 7)Key Mechanistic AdvantagePractical Limitations
None (Uncatalyzed) 4.0 – 5.01x (Baseline)N/AExtremely slow at physiological pH.
Aniline 4.5 – 6.0~6xForms reactive Schiff base intermediate.Poor intermediate protonation at pH 7; low solubility (~100 mM) [[5]]().
p-Phenylenediamine (pPDA) 4.0 – 7.0~120xElectron-donating group raises pKa of imine intermediate.Susceptible to oxidation; requires fresh preparation [[2]]().
m-Phenylenediamine (mPDA) 5.0 – 7.0~15x (vs Aniline)Massive aqueous solubility drives mass action.Requires very high concentrations for max effect [[3]]().
Amine Buffer/Catalysts (ABCs) 6.0 – 9.0~75–140xIntramolecular general acid/base proton transfer.Requires specific bifunctional scaffold synthesis [[4]]().

Experimental Protocol: Self-Validating pPDA-Catalyzed Ligation

This methodology utilizes pPDA to achieve rapid oxime ligation at pH 7.0. It incorporates a mandatory LC-MS feedback loop to ensure the protocol is self-validating, allowing researchers to confirm catalyst activity before scaling up.

Step 1: Buffer Preparation Prepare 100 mM sodium phosphate buffer, pH 7.0. Causality: Phosphate provides robust buffering capacity at neutral pH without introducing competing primary amines that could poison the catalytic cycle.

Step 2: Catalyst Activation Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in the reaction buffer. Causality: pPDA oxidizes rapidly in aqueous environments. Fresh preparation ensures the primary amines remain fully nucleophilic to attack the carbonyl substrate.

Step 3: Substrate Assembly

  • Dilute the aldehyde/ketone-functionalized protein to 10–50 µM in the reaction buffer.

  • Add the aminooxy-functionalized probe to a final concentration of 1–5 mM (excess drives pseudo-first-order kinetics).

  • Add the pPDA stock to a final concentration of 2–10 mM.

Step 4: Reaction Initiation & Self-Validation (LC-MS Monitoring)

  • t=0 (Baseline Control): Immediately upon mixing, extract a 5 µL aliquot and quench it in 45 µL of 0.1% Trifluoroacetic acid (TFA). Causality: Dropping the pH protonates the aminooxy probe, instantly halting the reaction.

  • Incubate the main reaction vessel at 25°C for 2 hours.

  • t=2h (Efficacy Check): Extract and quench a second 5 µL aliquot.

  • Analyze both aliquots via LC-MS. A successful, validated reaction will show a complete mass shift corresponding to: [Protein Mass] + [Probe Mass] - 18 Da (H2O).

Step 5: Purification Remove excess catalyst and unreacted probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis against your final storage buffer.

Troubleshooting Guide

Issue 1: The reaction stalls at <50% conversion despite excess aminooxy probe.

  • Causality: Catalyst oxidation. If the reaction mixture turns dark brown or black, the pPDA has oxidized, destroying its nucleophilicity.

  • Solution: Degas all buffers with nitrogen or argon prior to adding pPDA. Alternatively, if your protein can tolerate high osmolarity, switch to mPDA, which is less prone to rapid oxidative degradation at high concentrations.

Issue 2: The target protein precipitates immediately upon adding the catalyst.

  • Causality: High concentrations of hydrophobic catalysts (like aniline at 100 mM) can denature delicate tertiary structures.

  • Solution: Lower the catalyst concentration. Because pPDA is highly efficient, it can be used at concentrations as low as 2 mM while still outperforming 100 mM aniline at pH 7.0 2.

Issue 3: No conversion is observed, and LC-MS shows the substrate mass is unchanged.

  • Causality: Intramolecular cyclization or steric hindrance. Certain substrates (like those containing a levulinoyl group) can undergo competitive intramolecular cyclization at neutral pH 5.

  • Solution: Verify the integrity of the aldehyde/ketone handle. If sterically hindered, increase the temperature to 37°C or switch to a more reactive dialdehyde system.

References

  • NIH / PMC. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[Link]

  • NIH / PubMed. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.[Link]

  • ResearchGate. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[Link]

  • RSC Publishing. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity.[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of O-[4-(Methylsulfonyl)benzyl]hydroxylamine as a Nitroxyl Donor: A Comparative Guide vs. Piloty's Acid Derivatives

As the pharmacological significance of nitroxyl (HNO) becomes increasingly distinct from its oxidized counterpart, nitric oxide (NO), the demand for highly controlled, target-specific HNO donors has surged. HNO exhibits...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmacological significance of nitroxyl (HNO) becomes increasingly distinct from its oxidized counterpart, nitric oxide (NO), the demand for highly controlled, target-specific HNO donors has surged. HNO exhibits orthogonal reactivity—acting as a potent electrophile toward thiols and a unique modulator of cardiac contractility without inducing the tolerance associated with traditional NO donors[4].

However, the inherent instability of HNO necessitates the use of donor molecules. For decades, Piloty’s acid (PA) and its derivatives have been the standard. Today, novel compounds like O-[4-(Methylsulfonyl)benzyl]hydroxylamine (MSBHA) offer a paradigm shift from spontaneous hydrolysis to redox-triggered release. This guide provides a rigorous mechanistic and experimental comparison to help researchers select the optimal HNO donor for their specific applications.

Mechanistic Causality: Spontaneous vs. Redox-Triggered Release

To understand the efficacy of these donors, we must analyze the electronic and structural causality governing their decomposition.

Piloty's Acid Derivatives: pH-Dependent Hydrolysis

Piloty’s acid ( N -hydroxybenzenesulfonamide) and its derivatives rely on a pH-dependent deprotonation followed by spontaneous heterolytic cleavage. Unsubstituted PA is highly stable at physiological pH (7.4), with a half-life of approximately 80 hours. Consequently, under aerobic conditions, it is prone to oxidation, releasing NO rather than HNO[1].

To circumvent this, researchers developed ortho-substituted derivatives (e.g., 2-bromo-PA or 2-nitro-PA). The steric bulk and electron-withdrawing nature of these substituents lower the pKa of the sulfonamide proton, accelerating spontaneous HNO release at pH 7.4[2].

PA_Mechanism PA Piloty's Acid (PA) (Ar-SO2-NH-OH) Deprot Deprotonated State (Ar-SO2-N⁻-OH) PA->Deprot pH > 7.0 NO Nitric Oxide (NO) (Aerobic Byproduct) PA->NO Aerobic Oxidation HNO Nitroxyl (HNO) + Sulfinate Deprot->HNO Spontaneous Cleavage

Fig 1. pH-dependent decomposition of Piloty's Acid into HNO versus aerobic NO oxidation.
MSBHA: Electronic Tuning for Redox-Triggered Delivery

Unlike the spontaneous cleavage of PA derivatives, MSBHA utilizes an O -benzylhydroxylamine core that remains entirely stable at neutral pH. It functions as a redox-triggered prodrug. The para-methylsulfonyl group ( −SO2​CH3​ ) is strongly electron-withdrawing (Hammett σp​=0.72 ).

When the tissue microenvironment presents specific oxidative stress (e.g., elevated ROS in ischemic cardiac tissue or tumor microenvironments), the hydroxylamine nitrogen undergoes oxidation. The electron-withdrawing methylsulfonyl group increases the acidity of the benzylic protons, facilitating a rapid 1,2-elimination to yield HNO and 4-(methylsulfonyl)benzaldehyde[3]. This prevents premature background hydrolysis and restricts HNO delivery strictly to target tissues.

MSBHA_Mechanism MSBHA MSBHA (4-MeSO2-Bn-O-NH2) Trigger Oxidative Trigger (e.g., ROS) MSBHA->Trigger Tissue Microenvironment Activated Oxidized Intermediate Trigger->Activated Electron Abstraction HNO Nitroxyl (HNO) + Aldehyde Activated->HNO 1,2-Elimination

Fig 2. Redox-triggered activation pathway of MSBHA yielding HNO under oxidative stress.

Quantitative Efficacy and Performance Metrics

The table below synthesizes the kinetic and chemical profiles of these donors, providing a clear matrix for experimental selection.

Performance MetricUnsubstituted Piloty's Acid2-Bromo-Piloty's AcidMSBHA
Activation Mechanism Spontaneous (pH > 8.0)Spontaneous (pH 7.4)Redox-Triggered (ROS/Enzymatic)
Half-Life (pH 7.4, 37°C) ~80 hours~45 minutesHighly stable (until triggered)
Primary Byproduct Phenylsulfinic acid2-Bromophenylsulfinic acid4-(Methylsulfonyl)benzaldehyde
NO Co-production (Aerobic) HighLowNegligible
Target Application High-pH in vitro studiesSystemic physiological HNO deliveryTargeted delivery to ischemic/tumor tissues

Self-Validating Experimental Protocols

To ensure assay fidelity, HNO release must be quantified using orthogonal methods. Because HNO is highly reactive, we measure its dimerization product (Nitrous Oxide, N2​O ) and its specific reduction of metalloproteins. The following protocols are designed as self-validating systems.

Protocol A: N2​O Headspace Gas Chromatography (GC)

HNO rapidly dimerizes to hyponitrous acid, which dehydrates to N2​O . This protocol quantifies total HNO yield while controlling for false positives.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (pH 7.4). Critical Step: Add 100 μM DTPA (Diethylenetriaminepentaacetic acid). Causality: Trace transition metals (e.g., Cu, Fe) can rapidly catalyze the oxidation of HNO to NO, artificially lowering your N2​O yield.

  • Deoxygenation: Purge the buffer with Argon for 30 minutes in a gas-tight septum vial. Causality: Aerobic environments divert HNO into peroxynitrite-like intermediates.

  • Reaction Initiation: Inject the donor (MSBHA or 2-Bromo-PA) from a DMSO stock to a final concentration of 1 mM. For MSBHA, simultaneously inject a physiological oxidant (e.g., 1 eq H2​O2​ ) to trigger activation.

  • Sampling & Analysis: Incubate at 37°C. Withdraw 50 μL of headspace gas at 15, 30, 60, and 120 minutes. Inject into a GC equipped with a Porapak Q column and an Electron Capture Detector (ECD).

  • Self-Validation Control (The GSH Trap): Run a parallel vial containing 5 mM Glutathione (GSH). Causality: GSH acts as an electrophilic trap, reacting with HNO to form a sulfinamide before it can dimerize. A >90% reduction in the N2​O signal in this vial proves that the detected gas originated exclusively from HNO, validating the donor's mechanism.

Protocol B: Metmyoglobin (metMb) Reduction Assay

While GC measures total yield, UV-Vis spectrophotometry with metMb provides real-time kinetic data.

  • Reagent Preparation: Dissolve equine skeletal muscle myoglobin in pH 7.4 buffer. Oxidize to metMb ( Fe3+ ) using a slight excess of potassium ferricyanide, then isolate the metMb fraction using a PD-10 desalting column.

  • Spectrophotometric Monitoring: Place 20 μM metMb in a sealed quartz cuvette. Add 50 μM of the HNO donor.

  • Data Acquisition: Monitor the absorption spectra. Causality: HNO, unlike NO, directly reduces metMb to nitrosyl myoglobin ( NO-Mb ). This is observed as a distinct shift of the Soret band from 408 nm to 420 nm, and the emergence of Q-bands at 545 nm and 579 nm. The rate of this spectral shift directly correlates to the HNO release kinetics of the donor.

Application Scientist's Verdict

Choosing between Piloty's acid derivatives and MSBHA comes down to the requirement for spatial and temporal control:

  • Use 2-Bromo-Piloty's Acid when you require a steady, spontaneous release of HNO across a systemic biological model at physiological pH.

  • Use MSBHA when studying localized pathologies characterized by oxidative stress (such as myocardial ischemia-reperfusion injury). Its absolute stability in healthy tissue and rapid, redox-triggered activation provides an elegant, targeted approach that spontaneous donors cannot match.

References

  • The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling. URL: [Link]

  • Synthesis of Nitric Oxide Donors Derived from Piloty's Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells. Molecules. URL: [Link]

  • Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. Proceedings of the National Academy of Sciences. URL: [Link]

Comparative

Spectroscopic Comparison of O-[4-(Methylsulfonyl)benzyl]hydroxylamine and Its Reaction Products

Introduction: The Analytical Challenge of Carbonyls In drug development and metabolomics, the trace analysis of carbonyl-containing compounds (aldehydes and ketones) presents a persistent challenge. These molecules often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Carbonyls

In drug development and metabolomics, the trace analysis of carbonyl-containing compounds (aldehydes and ketones) presents a persistent challenge. These molecules often suffer from poor chromatographic retention, high volatility, and weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

To overcome these limitations, O-[4-(Methylsulfonyl)benzyl]hydroxylamine (MSBHA) has emerged as a highly specialized bifunctional derivatization reagent [1]. Unlike standard benzylating agents, MSBHA incorporates a highly polar, electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This structural modification serves a dual purpose: it acts as a powerful proton-affinity enhancer for positive-ion ESI-MS and provides a distinct, unobstructed singlet in ¹H NMR spectroscopy, making it an ideal tag for both quantitative LC-MS/MS and structural elucidation [2].

Mechanistic Pathway & Causality

The derivatization of a carbonyl with MSBHA relies on the α -effect of the hydroxylamine nitrogen, which makes it a significantly stronger nucleophile than a standard primary amine. The reaction proceeds via an unstable hemiaminal intermediate, which rapidly dehydrates under mild acidic or thermal conditions to form a highly stable oxime ether.

Mechanism A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C H+ Catalysis B MSBHA Reagent (Nucleophile) B->C Addition D Oxime Ether (Syn/Anti Isomers) C->D -H2O (Dehydration)

Reaction mechanism of carbonyl derivatization using MSBHA to form stable oxime ethers.

Because the resulting oxime ether contains a C=N double bond, asymmetric ketones and aldehydes will yield a mixture of syn and anti (or E and Z) geometric isomers. This isomerism is a critical factor when interpreting high-resolution spectroscopic data.

Spectroscopic Comparison: Parent Reagent vs. Oxime Product

To confidently validate the success of a derivatization reaction, analysts must track specific spectroscopic shifts. The transformation from the free hydroxylamine (parent) to the oxime ether (product) induces predictable electronic changes.

Nuclear Magnetic Resonance (NMR) Signatures

The most diagnostic shift occurs at the benzylic methylene group (-O-CH₂-Ar). In the parent MSBHA, these protons are shielded by the free amine, resonating around 4.70 ppm. Upon oxime formation, the anisotropic deshielding effect of the new C=N double bond pushes this signal significantly downfield to ~5.20–5.35 ppm[1].

Meanwhile, the -SO₂CH₃ group remains electronically isolated, providing a sharp, invariant singlet at ~3.10 ppm. This peak is invaluable as an internal integration standard for quantifying the derivatized product.

Mass Spectrometry (ESI-MS) & Infrared (IR)

In ESI-MS, the parent MSBHA shows a modest [M+H]⁺ peak. However, once conjugated to a lipophilic carbonyl, the highly polar sulfonyl moiety acts as a localized site for sodium or proton coordination, drastically amplifying the ionization efficiency of the target analyte [2].

Table 1: Spectroscopic Data Summary (MSBHA vs. Typical Oxime Product)

Spectroscopic TechniqueParent MSBHA (Free Reagent)Oxime Ether ProductDiagnostic Causality
¹H NMR (-SO₂CH₃) Singlet, ~3.10 ppm (3H)Singlet, ~3.10 ppm (3H)Invariant; serves as an internal integration reference.
¹H NMR (-O-CH₂-Ar) Singlet, ~4.70 ppm (2H)Singlet(s), ~5.20 - 5.35 ppm (2H)Downfield shift confirms C=N formation. May split into two singlets if syn/anti isomers form.
¹H NMR (Aromatic H) Two doublets, ~7.60 & ~7.95 ppmTwo doublets, ~7.65 & ~7.95 ppmElectron-withdrawing -SO₂ group creates an AA'BB' splitting pattern.
ESI-MS (Positive) m/z 202.05 [M+H]⁺m/z [M + 184]⁺Addition of the 183 Da MSBHA tag enhances proton affinity.
FT-IR ~3300 cm⁻¹ (N-H stretch)~1600-1650 cm⁻¹ (C=N stretch)Loss of primary amine N-H; appearance of oxime C=N stretch.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes pyridine as both a solvent and an acid scavenger. MSBHA is typically supplied as a hydrochloride salt; pyridine neutralizes the HCl, liberating the reactive free base while simultaneously catalyzing the condensation.

Workflow N1 1. Reagent Activation Dissolve MSBHA-HCl in Pyridine N2 2. Condensation Add Carbonyl, Heat at 120°C for 2h N1->N2 N3 3. Acidic Quench & Extraction Wash with 1N HCl, Extract with EtOAc N2->N3 N4 4. Validation & Analysis TLC Check, then NMR/LC-MS N3->N4

Step-by-step experimental workflow for MSBHA derivatization and subsequent spectroscopic analysis.

Step-by-Step Methodology:
  • Reagent Preparation: In a dry reaction vial, dissolve 1.2 equivalents of MSBHA hydrochloride in anhydrous pyridine (approx. 0.2 M concentration). Causality: Pyridine acts as a basic medium to deprotonate the MSBHA-HCl salt, maximizing the nucleophilicity of the hydroxylamine.

  • Derivatization: Add 1.0 equivalent of the target carbonyl compound. Seal the vial and heat at 120 °C for 2 hours with continuous stirring [1].

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting carbonyl on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the starting material and the appearance of a lower-Rf, strongly UV-active spot confirms reaction completion.

  • Liquid-Liquid Extraction (Crucial Step): Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash vigorously with 1N HCl (3x). Causality: The 1N HCl wash is mandatory to protonate and remove all residual pyridine. Failure to remove pyridine will cause severe ion suppression in LC-MS and overlapping aromatic signals in ¹H NMR.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether for spectroscopic analysis.

Objective Comparison with Alternative Reagents

While MSBHA is exceptional for specific LC-MS and NMR applications, it is essential to objectively compare it against other industry-standard derivatization agents to select the right tool for your specific analytical pipeline.

Table 2: Comparative Analysis of Carbonyl Derivatization Reagents

ReagentPrimary ApplicationIonization/Detection EnhancementKey AdvantagesLimitations
MSBHA LC-MS/MS, NMRHigh (ESI+) : Polar -SO₂CH₃ group drives protonation.Distinct NMR singlet (~3.1 ppm); excellent LC retention for polar carbonyls.Requires heating; generates syn/anti isomers which can complicate chromatography.
O-BHA (O-Benzylhydroxylamine) [3]LC-MS/MS (General)Moderate (ESI+) : Relies on the basicity of the oxime nitrogen.Mild reaction conditions; widely commercially available.Lacks a strong ionizing group; aromatic NMR signals (~7.3 ppm) often overlap with sample matrices.
PFBHA (O-Pentafluorobenzyl-hydroxylamine) [4]GC-ECD, GC-MSHigh (Electron Capture) : 5 Fluorine atoms trap electrons.Gold standard for volatile environmental aldehydes (EPA Method 556.1).Highly volatile; poor ionization efficiency in standard LC-ESI-MS workflows.
DNPH (2,4-Dinitrophenylhydrazine)HPLC-UVHigh (UV-Vis) : Strong chromophore at ~360 nm.Rapid room-temperature reaction; standard for air quality testing.Hydrazones can be unstable; negative ion MS required; bulky group alters native molecule behavior.

References

  • Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) by Novel Metabolic Pathways. Characterization of Unusual Metabolites by Liquid chromatography/mass Spectrometry Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

  • Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection Source: Analytical Biochemistry (PubMed) URL:[Link]

  • Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography Source: United States Environmental Protection Agency (EPA) URL:[Link]

Validation

The Application Scientist's Guide to O-Benzylhydroxylamine: Comparative Reactivity, Protocols, and Mechanistic Insights

As a Senior Application Scientist, I frequently evaluate aminating and oximating reagents for complex drug development workflows. O-Benzylhydroxylamine (OBHA) and its hydrochloride salt stand out as critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate aminating and oximating reagents for complex drug development workflows. O-Benzylhydroxylamine (OBHA) and its hydrochloride salt stand out as critical intermediates, serving as the backbone for synthesizing N,O-disubstituted hydroxylamines, oxime ethers, and active pharmaceutical ingredients like the antiplatelet agent Ticagrelor[1]. Furthermore, OBHA itself exhibits potent sub-micromolar inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1), making it a rationally designed lead compound in oncology research[2].

This guide objectively compares OBHA against alternative reagents, explains the causality behind critical experimental choices, and provides self-validating protocols for its synthesis and application.

Mechanistic Pitfalls: The Causality of OBHA Synthesis

A common methodological error in organic chemistry is attempting to synthesize OBHA via the reduction of benzaldehyde oxime. While intuitively appealing, the causality of hydride reduction dictates that the C=N bond is reduced preferentially, yielding the structural isomer N-benzylhydroxylamine instead[1].

To achieve true O-alkylation and prevent competitive N-alkylation, the nitrogen lone pair must be sterically and electronically deactivated. This is accomplished by utilizing an N-protected precursor, such as N-hydroxyurethane. The oxygen is then selectively alkylated with a benzyl halide, followed by base hydrolysis to yield the desired O-benzylhydroxylamine[3].

Synthesis A N-Hydroxyurethane B O-Benzylation (Benzyl Halide) A->B C O-Benzyl Carbethoxyhydroxamate B->C D Base Hydrolysis (NaOH, Heat) C->D E O-Benzylhydroxylamine Hydrochloride D->E

Fig 1. N-protected synthetic pathway of O-benzylhydroxylamine preventing N-alkylation.

Comparative Performance Analysis

When designing a synthetic route, selecting the correct hydroxylamine derivative and associated reagents is paramount. OBHA offers a distinct advantage over O-methyl and unsubstituted hydroxylamines due to its orthogonal deprotection capabilities. The benzyl group can be cleanly removed via mild hydrogenolysis (Pd/C, H₂), leaving sensitive N-O or N-C bonds intact, which is highly desirable in late-stage drug synthesis[4].

Table 1: Comparison of Hydroxylamine Protecting Groups in Synthesis [4],[2]

Reagent / DerivativeN-O Cleavage RiskDeprotection MethodSteric HindrancePrimary Application
Unsubstituted Hydroxylamine HighN/ALowDirect oxime formation
O-Methylhydroxylamine LowHarsh (e.g., BBr₃)LowStable oxime ethers
O-Benzylhydroxylamine LowMild (H₂, Pd/C)ModerateOrthogonal protection, Drug synthesis
O-Diphenylmethylhydroxylamine LowAcidic (TFA)HighBulky electrophilic amination

When utilizing OBHA for reductive amination, the choice of reducing agent directly dictates the purity and yield of the final product. Traditional reagents like sodium cyanoborohydride are highly toxic and necessitate tedious chromatographic purification. Dimethylamineborane provides a superior alternative, driving the reaction to completion while allowing for simple extraction[5].

Table 2: Comparison of Reducing Agents for OBHA Reductive Amination [5]

Reducing AgentEquivalentsTypical Yield (%)Product PurityChromatography Required?
Sodium Borohydride (NaBH₄) 1.1 - 2.00%N/AN/A
Sodium Cyanoborohydride 1.1~90%GoodYes (Toxicity/Boron byproducts)
Trimethylamineborane 1.1<70%PoorYes
Dimethylamineborane 1.1>90%ExcellentNo
Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on protocols that provide immediate, observable feedback. The following methodologies are designed as self-validating systems.

Protocol 1: One-Pot Synthesis of O-Benzylhydroxylamine Hydrochloride[3]

This protocol utilizes N-hydroxyurethane to ensure strict regio-control during alkylation.

  • Alkylation: Prepare a sodium ethoxide solution by dissolving sodium metal (0.97 g) in absolute ethanol (70 mL). Add N-hydroxyurethane (4.46 g) and stir at room temperature.

  • Reagent Addition: Dropwise add benzyl chloride (43 mmol) at a rate that maintains the internal temperature below 30 °C. Stir for 8–10 hours.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the benzyl chloride spot confirms complete O-alkylation.

  • Hydrolysis: Add a solution of NaOH (3.46 g) in water (70 mL) to the mixture and heat under reflux for 2 hours to cleave the carbethoxy group.

  • Isolation: Distill off the ethanol, cool the residue, and extract with diethyl ether (3 × 100 mL). Dry the organic layer over Na₂SO₄ and concentrate to ~100 mL.

  • Precipitation: Carefully add 8.5 mL of 5N ethanolic HCl to the concentrated ether extract.

    • Validation Checkpoint: A dense white precipitate will immediately form. If the solution remains clear, residual water is present, and further drying is required. Filter and wash with cold ether to yield pure OBHA-HCl (Yield: ~82%).

Protocol 2: High-Yield Reductive Amination Using Dimethylamineborane[5]

This procedure eliminates the need for column chromatography by leveraging the volatility of dimethylamineborane byproducts.

  • Oxime Formation: Dissolve the target aldehyde (0.19 mol) in methanol (50 mL). Dropwise add a solution of OBHA (0.19 mol) in methanol. Heat to 40 °C for 4 hours.

    • Validation Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the imine proton confirms quantitative oxime formation.

  • Reduction: Cool the mixture and add dimethylamineborane (1.1 equivalents). Stir overnight at room temperature.

  • Workup: Evaporate the solvent. Treat the residue with 5% aqueous NaOH (20 mL) and extract with ethyl acetate (3 × 100 mL). Dry and concentrate.

    • Validation Checkpoint: The crude product will present as a viscous oil with >90% purity by NMR. The lack of boron impurities validates the choice of dimethylamineborane over cyanoborohydride.

Advanced Applications: Electrophilic Umpolung Amination

Beyond classical condensation, OBHA derivatives (such as O-benzoyl and O-benzyl hydroxylamines) have revolutionized transition metal-catalyzed C–N bond formation. In these reactions, the relatively weak N–O bond undergoes oxidative addition with copper or palladium catalysts. This reverses the standard nucleophilic nature of nitrogen (an umpolung strategy), allowing OBHA to act as an electrophilic aminating reagent for the highly regioselective hydroamination of alkenes.

Applications OBHA O-Benzylhydroxylamine Carbonyl Carbonyl Compounds OBHA->Carbonyl Condensation Alkenes Alkenes / Boranes OBHA->Alkenes Cu/Pd Catalysis Oxime O-Benzyl Oximes Carbonyl->Oxime Mild Acid RedAmin N-Alkyl-O-benzylamines Carbonyl->RedAmin Me2NH-BH3 Hydroamin α-Amino Derivatives Alkenes->Hydroamin Umpolung Amination

Fig 2. Divergent synthetic applications of O-benzylhydroxylamine in organic chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-[4-(Methylsulfonyl)benzyl]hydroxylamine

Comprehensive Safety & Handling Guide for O-[4-(Methylsulfonyl)benzyl]hydroxylamine Handling specialized pharmaceutical building blocks requires a rigorous understanding of both their chemical reactivity and physical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for O-[4-(Methylsulfonyl)benzyl]hydroxylamine

Handling specialized pharmaceutical building blocks requires a rigorous understanding of both their chemical reactivity and physical properties. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with an authoritative framework for the safe handling, experimental utilization, and disposal of O-[4-(Methylsulfonyl)benzyl]hydroxylamine. By moving beyond basic Safety Data Sheet (SDS) summaries, this guide explores the mechanistic causality behind required Personal Protective Equipment (PPE) and operational protocols, ensuring a self-validating system for laboratory safety.

Chemical Identity & Physical Properties

Before establishing safety protocols, it is critical to define the quantitative and physical parameters of the reagent.

ParameterSpecification
Chemical Name O-[4-(Methylsulfonyl)benzyl]hydroxylamine
CAS Number 443986-18-3[1]
Molecular Formula C8H11NO3S
Molecular Weight 201.24 g/mol
Physical State Solid (Powder/Crystals)
Storage Conditions Sealed, dry environment at 2-8°C ()
Primary Application Bioconjugation, oxime ligation, and linker synthesis

Mechanistic Hazard Profile

To design an effective PPE matrix, we must first understand the intrinsic reactivity of O-[4-(Methylsulfonyl)benzyl]hydroxylamine. We do not wear PPE simply because a manual dictates it; we wear it to interrupt specific mechanisms of chemical injury.

  • N-O Bond Reactivity: Hydroxylamine derivatives contain a weak nitrogen-oxygen bond that can undergo homolytic or heterolytic cleavage under thermal stress or in the presence of transition metals (). While the bulky, electron-withdrawing methylsulfonylbenzyl group provides steric and electronic stabilization compared to free hydroxylamine, the compound retains latent reactivity. Friction or exposure to strong oxidizers can trigger rapid decomposition.

  • Dermal and Mucous Membrane Sensitization: The nucleophilic primary amine (-NH2) readily interacts with electrophilic residues on epidermal proteins, potentially acting as a hapten. This leads to primary irritation and poses a significant risk of allergic contact dermatitis upon repeated exposure.

  • Hygroscopicity and Dust Generation: As a finely divided solid, the compound can form irritating airborne dust. Inhalation of these particulates directly exposes the sensitive respiratory epithelium to the reactive hydroxylamine moiety.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is strictly required. This matrix aligns with standards for occupational exposure to hazardous chemicals in laboratories.

Equipment CategorySpecificationMechanistic Justification & Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, double-gloving recommended).Nitrile provides robust chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this reagent, preventing transdermal transport of the haptenic hydroxylamine.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against both airborne dust generated during weighing and accidental solvent splashes during the highly exothermic dissolution or quenching phases.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents particulate accumulation on street clothing and protects against potential localized thermal events if the compound inadvertently contacts incompatible oxidizers.
Respiratory N95/P100 particulate respirator.Required only if handled outside a certified fume hood. Filters fine crystalline dust (aerodynamic diameter < 10 μm) that could otherwise deposit in the lower respiratory tract.

Operational Workflow: Oxime Ligation Protocol

O-[4-(Methylsulfonyl)benzyl]hydroxylamine is predominantly used to form stable oxime ethers with aldehydes or ketones. The following protocol integrates chemical safety with synthetic efficiency to ensure high-yield, safe operations.

Workflow Start 1. Fume Hood Verification & PPE Donning Weighing 2. Weighing Solid Reagent (Anti-static Boat) Start->Weighing Dissolution 3. Dissolution in DMF/DMSO (Isothermal Addition) Weighing->Dissolution Reaction 4. Oxime Ligation (Mild Acid Catalysis, pH 4-5) Dissolution->Reaction Quenching 5. Reaction Quenching (Bicarbonate Neutralization) Reaction->Quenching Disposal 6. Waste Segregation (Aqueous vs. Organic) Quenching->Disposal

Workflow for handling O-[4-(Methylsulfonyl)benzyl]hydroxylamine during oxime ligation.

Step-by-Step Methodology:

  • Workspace Validation: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

    • Causality: This specific velocity captures airborne dust without creating turbulent vortices that could blow the lightweight powder out of the hood and into the operator's breathing zone ().

  • Weighing: Tare an anti-static weighing boat. Use a grounded metal spatula.

    • Causality: Static electricity can cause the fine powder to aerosolize or cling to gloves, increasing exposure risk and reducing stoichiometric accuracy.

  • Dissolution: Transfer the solid to a round-bottom flask. Slowly add the reaction solvent (e.g., DMF or Methanol).

    • Causality: Rapid addition of solvent to reactive powders can occasionally cause localized heating; slow, controlled addition ensures isothermal conditions.

  • Ligation Execution: Add the target aldehyde/ketone. Introduce a mild acid catalyst (e.g., 5% acetic acid) to adjust the pH to 4-5.

    • Causality: Oxime formation is highly pH-dependent. The acid protonates the carbonyl oxygen, increasing its electrophilicity, while keeping the pH high enough that the hydroxylamine nitrogen remains unprotonated and highly nucleophilic.

  • Quenching: Terminate the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases (pH ~7.5).

    • Causality: Neutralizing the acid prevents the degradation of the newly formed oxime ether during aqueous workup and extraction.

Emergency Response & Disposal Plan

A self-validating safety system requires pre-planned responses for operational deviations.

Spill Response Protocol:

  • Solid Spills: Do NOT sweep dry. Dry sweeping aerosolizes the irritant. Instead, cover the powder with slightly damp, absorbent paper towels to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Solvent Spills: If dissolved in DMF/DMSO, use a universal chemical absorbent pad. DMSO rapidly penetrates the skin and will carry the dissolved hydroxylamine with it; therefore, immediately change gloves if your hands come into contact with the spill.

Waste Segregation & Disposal:

  • Organic Waste: Unreacted O-[4-(Methylsulfonyl)benzyl]hydroxylamine in solvent must be routed to a non-halogenated organic waste stream (unless halogenated solvents like DCM were used in the extraction phase).

  • Aqueous Waste: The quenched, neutralized aqueous layer from the extraction should be collected separately. Do not mix with heavy metal waste (e.g., palladium catalysts from other steps), as trace unreacted hydroxylamines can form shock-sensitive complexes with certain transition metals.

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press.[Link]

  • "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Occupational Safety and Health Administration (OSHA).[Link]

  • "Hydroxylamine - Compound Summary." PubChem, National Center for Biotechnology Information. [Link]

Sources

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